4-(Hydroxymethyl)cyclohexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMBXNKCMNGLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512455 | |
| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38580-68-6 | |
| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 4-(Hydroxymethyl)cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 4-(Hydroxymethyl)cyclohexanone (CAS RN: 38580-68-6), a valuable building block in medicinal chemistry and organic synthesis. This document is intended to serve as a core resource for researchers, offering readily accessible data and detailed experimental protocols.
Spectroscopic Data
The unique structural features of this compound, possessing both a ketone and a primary alcohol, give rise to a distinct spectroscopic fingerprint. The following tables summarize the key spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~2920 | C-H stretch (aliphatic) |
| ~1715 | C=O stretch (ketone) |
| ~1050 | C-O stretch (alcohol) |
Table 2: ¹H NMR Spectroscopy Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.55 | d | 2H | -CH₂OH |
| ~2.30 - 2.10 | m | 4H | CH₂ adjacent to C=O |
| ~1.95 - 1.80 | m | 1H | CH |
| ~1.70 - 1.40 | m | 4H | other CH₂ |
| ~1.60 | br s | 1H | -OH |
Table 3: ¹³C NMR Spectroscopy Data (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~212.0 | C=O |
| ~67.5 | -CH₂OH |
| ~41.0 | CH₂ adjacent to C=O |
| ~38.0 | CH |
| ~28.5 | other CH₂ |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 128 | [M]⁺ (Molecular Ion) |
| 110 | [M - H₂O]⁺ |
| 98 | [M - CH₂O]⁺ |
| 82 | |
| 69 | |
| 55 |
Experimental Protocols
A reliable synthetic route to this compound involves the oxidation of the corresponding diol, 4-(hydroxymethyl)cyclohexanol. The following protocol is based on established methodologies.
Synthesis of this compound from 4-(Hydroxymethyl)cyclohexanol
This procedure outlines the selective oxidation of the secondary alcohol in 4-(hydroxymethyl)cyclohexanol to a ketone, leaving the primary alcohol intact.
Materials:
-
4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 4-(hydroxymethyl)cyclohexanol (1.0 eq) in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in anhydrous dichloromethane at room temperature.
-
The reaction mixture is stirred for 2-3 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Spectroscopic Analysis Protocol
The following are general procedures for obtaining the spectroscopic data presented above.
-
Infrared (IR) Spectroscopy: A thin film of the purified compound is prepared on a salt plate (e.g., NaCl or KBr), and the IR spectrum is recorded using an FT-IR spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 MHz for ¹H NMR).
-
Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed.
Mandatory Visualizations
To aid in the understanding of the application of spectroscopic data in structure elucidation, the following diagram illustrates the logical workflow.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Hydroxymethyl)cyclohexanone. This key analytical technique is fundamental for the structural elucidation and purity assessment of this versatile bifunctional molecule, which serves as a valuable building block in organic synthesis and drug development. This document outlines theoretical NMR data, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and its NMR-active nuclei.
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally assigned NMR data for this compound, the following tables present a theoretical dataset. These values are derived from established NMR prediction algorithms and comparative analysis of structurally analogous compounds. It is important to note that experimental values may exhibit slight variations depending on the solvent, concentration, and specific instrument parameters used.
¹H NMR Data Summary
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The cyclohexyl ring protons are diastereotopic, leading to complex multiplets, while the hydroxymethyl protons are expected to show a characteristic splitting pattern.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH) | 1.85 - 2.00 | m | - | 1H |
| H-2, H-6 (ax) | 2.10 - 2.25 | m | - | 2H |
| H-2, H-6 (eq) | 2.35 - 2.50 | m | - | 2H |
| H-3, H-5 (ax) | 1.55 - 1.70 | m | - | 2H |
| H-3, H-5 (eq) | 1.95 - 2.10 | m | - | 2H |
| H-7 (CH₂) | 3.55 | d | 6.5 | 2H |
| OH | 1.75 | t (br) | 5.8 | 1H |
Note: The hydroxyl proton (OH) signal is often broad and its coupling may not be well-resolved. Its chemical shift is also highly dependent on concentration and temperature.
¹³C NMR Data Summary
The carbon NMR spectrum provides key information about the carbon skeleton of the molecule. The carbonyl carbon is characteristically downfield, while the other carbons of the cyclohexane ring and the hydroxymethyl group appear at higher field.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C4) | 211.5 |
| CH₂OH (C7) | 67.8 |
| CH (C1) | 41.2 |
| CH₂ (C2, C6) | 39.5 |
| CH₂ (C3, C5) | 28.7 |
Experimental Protocols
This section details a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Materials:
-
This compound (approximately 5-10 mg)
-
Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)
-
High-precision 5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) with TMS to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into the NMR tube.
-
¹H NMR Acquisition Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 12-15 ppm (centered around 6 ppm)
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Receiver Gain (RG): Set automatically or adjusted to prevent signal clipping.
¹³C NMR Acquisition Parameters
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
-
Pulse Program: Proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 220-240 ppm (centered around 100 ppm)
-
Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
This guide serves as a foundational resource for the NMR analysis of this compound. For definitive structural confirmation and purity assessment, it is always recommended to acquire and interpret experimental spectra for the specific sample under investigation.
FT-IR spectrum of 4-(Hydroxymethyl)cyclohexanone
An in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(hydroxymethyl)cyclohexanone provides critical insights into its molecular structure, identifying key functional groups essential for its characterization in research and drug development. This technical guide outlines the expected spectral features, a detailed experimental protocol for spectral acquisition, and a logical visualization of the structure-spectrum relationship.
Interpreting the FT-IR Spectrum
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its primary functional groups: a hydroxyl (-OH) group, a ketone carbonyl (C=O) group, and the hydrocarbon backbone of the cyclohexyl ring. The specific absorption bands are predictable based on the well-established behavior of these groups in similar chemical environments.
Predicted Quantitative Spectral Data
The expected prominent absorption bands in the FT-IR spectrum of this compound are summarized in the table below. These predictions are based on characteristic frequencies for saturated cyclic ketones and alcohols.[1][2][3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3500 - 3200 | O-H Stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |
| ~3000 - 2850 | C-H Stretch | Alkane (CH₂) | Medium |
| ~1715 | C=O Stretch | Ketone (C=O) | Strong, Sharp |
| ~1470 - 1450 | C-H Bend (Scissoring) | Alkane (CH₂) | Medium |
| ~1320 - 1000 | C-O Stretch | Alcohol (C-OH) | Strong |
Key Spectral Features:
-
Hydroxyl (-OH) Region: A prominent and broad absorption band is expected between 3500 and 3200 cm⁻¹.[2] Its breadth is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
-
Carbonyl (C=O) Region: A strong and sharp peak characteristic of a saturated aliphatic ketone will appear around 1715 cm⁻¹.[1][3] This is one of the most distinct signals in the spectrum, confirming the presence of the cyclohexanone ring.
-
C-H Stretching Region: Absorptions corresponding to the C-H stretching of the methylene (CH₂) groups in the cyclohexane ring are found in the 3000-2850 cm⁻¹ range.[3]
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a wealth of information, including C-H bending (scissoring) vibrations around 1470-1450 cm⁻¹ and a strong C-O stretching band for the alcohol group between 1320 and 1000 cm⁻¹.[1][2][3]
Experimental Protocol: FT-IR Analysis via Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a modern and highly efficient method for obtaining the FT-IR spectrum of liquid or solid samples with minimal preparation.[4][5][6]
I. Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Accessory: An ATR accessory, typically equipped with a diamond or germanium crystal.[4]
-
Sample: this compound (a few milligrams or a single drop).
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.
II. Methodology
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is impeccably clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) followed by a dry wipe.[4]
-
Lower the ATR press arm to ensure consistent pressure for both background and sample scans.
-
Acquire a background spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).[4] This step is crucial as it measures the ambient environment (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Retract the ATR press arm.
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. Only a thin layer covering the crystal is needed.[6]
-
-
Sample Spectrum Acquisition:
-
Carefully lower the press arm to ensure firm and even contact between the sample and the crystal.[6]
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., resolution of 4 cm⁻¹, average of 16-32 scans to improve the signal-to-noise ratio).[4]
-
The resulting spectrum will be automatically ratioed against the background, yielding the absorbance or transmittance spectrum of the sample.
-
-
Post-Measurement Cleaning:
Logical Relationships in FT-IR Spectroscopy
The relationship between the molecular structure of this compound and its resulting FT-IR spectrum can be visualized as a direct correlation between its functional groups and their specific absorption regions.
Structure-Spectrum Correlation for this compound.
References
- 1. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. jascoinc.com [jascoinc.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(hydroxymethyl)cyclohexanone. The information herein is based on established fragmentation principles for cyclic ketones and alcohols, offering a foundational understanding for researchers in compound identification and structural elucidation.
Predicted Mass Spectrum and Fragmentation Data
The molecular weight of this compound (C₇H₁₂O₂) is 128.17 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 128. This molecular ion is often unstable and undergoes characteristic fragmentation.
The predicted mass spectrum of this compound would likely exhibit a weak molecular ion peak and several key fragment ions. The relative abundances presented in the table below are estimated based on the stability of the resulting ions and common fragmentation pathways observed for structurally similar compounds.
| m/z | Proposed Fragment Ion | Formula | Estimated Relative Abundance |
| 128 | [M]•+ (Molecular Ion) | [C₇H₁₂O₂]•+ | 5% |
| 110 | [M - H₂O]•+ | [C₇H₁₀O]•+ | 20% |
| 98 | [M - CH₂O]•+ or [C₆H₁₀O]•+ | [C₆H₁₀O]•+ | 30% |
| 97 | [M - •CH₂OH]+ | [C₆H₉O]+ | 40% |
| 82 | [C₅H₆O]•+ | [C₅H₆O]•+ | 50% |
| 69 | [C₄H₅O]+ | [C₄H₅O]+ | 70% |
| 55 | [C₃H₃O]+ | [C₃H₃O]+ | 100% (Base Peak) |
Fragmentation Pathways and Mechanisms
The fragmentation of this compound under electron ionization is anticipated to proceed through several primary pathways, initiated by the formation of the molecular ion.
-
Loss of Water: The presence of a hydroxyl group makes the neutral loss of a water molecule (18 Da) a highly probable fragmentation pathway, leading to the formation of an ion at m/z 110.
-
Alpha-Cleavage: As a ketone, this compound is susceptible to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. This can lead to a ring-opening, followed by subsequent fragmentation events.
-
Loss of the Hydroxymethyl Group: Cleavage of the bond between the cyclohexanone ring and the hydroxymethyl substituent can result in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), yielding a prominent ion at m/z 97.
-
Cyclohexanone Ring Fragmentation: The cyclohexanone ring itself undergoes characteristic fragmentation. Following an initial alpha-cleavage, a series of subsequent bond cleavages and rearrangements can occur. A notable fragmentation pathway for saturated cyclic ketones leads to the formation of a stable ion at m/z 55, which is often the base peak in the spectrum.[1]
References
An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)cyclohexanone, with the CAS number 38580-68-6, is a bifunctional organic molecule featuring both a ketone and a primary alcohol functional group.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates.[2] Its solid form at room temperature and solubility in water contribute to its utility in a range of chemical reactions.[3] This technical guide provides a comprehensive overview of the core physical properties of this compound, along with detailed experimental protocols for their determination and a representative synthetic workflow.
Core Physical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. While some properties have been experimentally determined, others are based on predictive models.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1][3] |
| CAS Number | 38580-68-6 | [1] |
| Appearance | Solid | [3] |
| Boiling Point | 239.8 ± 13.0 °C (Predicted) | [4] |
| Density | 1.054 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 14.85 ± 0.10 (Predicted) | [1][4] |
| Solubility | Soluble in water |
Spectral Data
The structural features of this compound, namely the ketone and hydroxyl groups, give rise to characteristic signals in various spectroscopic analyses.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the protons on the cyclohexyl ring and the hydroxymethyl group. The protons alpha to the carbonyl group would appear in the downfield region, typically around 2.0-2.5 ppm. The protons of the hydroxymethyl group would also exhibit a characteristic chemical shift, and the hydroxyl proton itself would likely appear as a broad singlet, the position of which can be dependent on concentration and solvent.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded and will appear significantly downfield, generally in the range of 200-220 ppm. The carbon of the hydroxymethyl group will also have a characteristic chemical shift, typically in the range of 60-70 ppm. The remaining carbons of the cyclohexane ring will appear at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by two strong absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. A sharp, strong absorption band around 1715 cm⁻¹ is indicative of the C=O stretching vibration of the saturated cyclic ketone.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) for this compound would be observed at an m/z of 128. Common fragmentation patterns for cyclic ketones include alpha-cleavage on either side of the carbonyl group. The presence of the hydroxymethyl group can lead to additional fragmentation pathways, such as the loss of a water molecule (M-18) or the loss of the hydroxymethyl radical (M-31).
Experimental Protocols
Detailed and standardized protocols are essential for the accurate determination of the physical properties of chemical compounds. Below are general methodologies for key experiments.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a melting point apparatus.
Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.
Determination of Boiling Point
For solid compounds, the boiling point is determined at a reduced pressure and extrapolated to atmospheric pressure, or more commonly, a predicted value is used. A general method for determining the boiling point of a liquid is the Thiele tube method.
Protocol:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrum is acquired, and chemical shifts are referenced to an internal standard (e.g., TMS).
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy:
-
For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
The KBr pellet or the ATR crystal with the sample is placed in the sample holder of the IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
A dilute solution of the sample is prepared in a volatile solvent.
-
The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.
-
The molecules are ionized, typically by electron impact (EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Synthetic Workflow Example
This compound is a useful intermediate in the synthesis of more complex molecules, such as indazoles, which are known for their pharmaceutical applications.[2][4] A generalized workflow for such a synthesis is depicted below.
This diagram illustrates the key stages in a potential synthesis, starting from this compound and a hydrazine derivative. The initial condensation reaction forms a hydrazone intermediate, which then undergoes an oxidative cyclization to yield the final substituted indazole product. The specific reagents and reaction conditions would be optimized depending on the desired final product.
References
Chemical reactivity of the hydroxyl group in 4-(Hydroxymethyl)cyclohexanone
An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 4-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its chemical behavior is dictated by the interplay of a primary hydroxyl group and a ketone functionality. This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group, detailing key transformations such as oxidation, esterification, etherification, and protection strategies. The chemoselective nature of these reactions, which is crucial for the molecule's application as a synthetic building block, is a central theme. This document includes detailed experimental protocols, quantitative data, and reaction pathway visualizations to serve as a practical resource for researchers in the field.
Introduction
This compound possesses a unique structural framework, incorporating both a nucleophilic primary alcohol and an electrophilic ketone within a cyclohexane ring. This duality allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and specialty polymers.[1] The strategic manipulation of the hydroxyl group, either by direct reaction or through the use of protecting groups, is fundamental to unlocking its synthetic potential. This guide focuses on the principal reactions of the hydroxyl moiety, providing detailed methodologies and data to facilitate its use in research and development.
Oxidation of the Hydroxyl Group
The selective oxidation of the primary hydroxyl group in this compound to the corresponding aldehyde, 4-formylcyclohexanone, is a key transformation that avoids over-oxidation to the carboxylic acid and preserves the ketone functionality. TEMPO (2,2,6,6-tetramethylpiperidinyloxyl)-mediated oxidation is a highly effective method for this purpose.[2][3]
TEMPO-Mediated Oxidation to 4-Formylcyclohexanone
This method utilizes a catalytic amount of TEMPO with a stoichiometric oxidant, such as sodium hypochlorite (bleach), to achieve a mild and selective oxidation.[4]
Experimental Protocol:
A solution of this compound (1.0 eq) in dichloromethane (DCM) is prepared. To this, a catalytic amount of TEMPO (0.01-0.05 eq) and an aqueous solution of sodium bicarbonate are added. The biphasic mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.1-1.5 eq) is added dropwise while maintaining the temperature. The reaction is stirred vigorously until the starting material is consumed (monitored by TLC). The organic layer is then separated, washed with aqueous sodium thiosulfate, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-formylcyclohexanone.[4]
| Parameter | Value | Reference |
| Yield | Typically >90% | [4] |
| Reaction Time | 0.5 - 2 hours | [4] |
| Temperature | 0 °C to room temperature | [4] |
Esterification of the Hydroxyl Group
The primary hydroxyl group of this compound can be readily esterified using various acylating agents. This reaction is fundamental for introducing ester functionalities, which can act as protecting groups or be key structural elements in target molecules.
Acetylation with Acetic Anhydride
Acetylation is a common esterification reaction that can be achieved using acetic anhydride, often in the presence of a base like pyridine or a catalytic amount of an acylation catalyst.
Experimental Protocol:
This compound (1.0 eq) is dissolved in pyridine. Acetic anhydride (1.1-1.5 eq) is added, and the mixture is stirred at room temperature for several hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water and extracted with a suitable organic solvent like diethyl ether. The organic layer is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to afford 4-(acetoxymethyl)cyclohexanone.
| Parameter | Value | Reference |
| Yield | ~68% (for a similar substrate) | [5] |
| Reaction Time | ~20 hours | [5] |
| Temperature | Room temperature | [5] |
Spectroscopic Data for 4-(Acetoxymethyl)cyclohexanone (Predicted):
| Data Type | Chemical Shift (ppm) / Wavenumber (cm⁻¹) |
| ¹H NMR | ~4.0 (d, 2H, -CH₂O-), ~2.3-2.5 (m, 4H, -CH₂C(=O)CH₂-), ~2.0 (s, 3H, -COCH₃), ~1.8-2.0 (m, 5H, other cyclohexyl protons) |
| ¹³C NMR | ~210 (-C=O), ~170 (-O-C=O), ~68 (-CH₂O-), ~40 (-CH₂C(=O)), ~35 (-CH-), ~28 (cyclohexyl CH₂), ~21 (-COCH₃) |
| IR | ~1740 (C=O, ester), ~1715 (C=O, ketone) |
Etherification of the Hydroxyl Group
Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for converting the hydroxyl group into an ether. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Experimental Protocol:
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at this temperature for 30 minutes and then at room temperature for 1 hour. The alkyl halide (e.g., methyl iodide, 1.2 eq) is then added, and the reaction is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched by the slow addition of water. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
| Parameter | Value | Reference |
| Yield | 94.4% (for 4-methoxycyclohexanone from 4-methoxycyclohexanol) | [3] |
| Reaction Time | 1 - 24 hours | [3] |
| Temperature | 0 °C to reflux | [3] |
Protection of the Hydroxyl Group
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent its interference with reactions targeting the ketone functionality. Silyl ethers and tetrahydropyranyl (THP) ethers are common choices for this purpose.
Silyl Ether Formation (TBDMS Ether)
The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, stable to a wide range of reaction conditions but readily cleaved with fluoride reagents.
Experimental Protocol:
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at room temperature. The reaction is stirred until completion (TLC analysis). The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Quantitative and Spectroscopic Data for 4-((tert-Butyldimethylsilyloxy)methyl)cyclohexanone (Predicted):
| Parameter | Value |
| Yield | Typically high (>90%) |
| ¹H NMR (ppm) | ~3.6 (d, 2H, -CH₂O-), ~2.3-2.5 (m, 4H, -CH₂C(=O)CH₂-), ~1.8-2.0 (m, 5H, other cyclohexyl protons), ~0.9 (s, 9H, -C(CH₃)₃), ~0.05 (s, 6H, -Si(CH₃)₂) |
| ¹³C NMR (ppm) | ~211 (-C=O), ~65 (-CH₂O-), ~41 (-CH₂C(=O)), ~37 (-CH-), ~29 (cyclohexyl CH₂), ~26 (-C(CH₃)₃), ~18 (-C(CH₃)₃), ~ -5 (-Si(CH₃)₂) |
| IR (cm⁻¹) | ~1715 (C=O, ketone), ~1100 (Si-O-C) |
Chemoselective Reactions at the Ketone Moiety
With the hydroxyl group protected, the ketone functionality can be selectively targeted by nucleophiles such as reducing agents or organometallic reagents.
Reduction of the Ketone
Sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing the ketone to a secondary alcohol without affecting a protected primary hydroxyl group.
Experimental Protocol:
4-((tert-Butyldimethylsilyloxy)methyl)cyclohexanone (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.0-1.5 eq) is added portion-wise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the diol product (after deprotection, if desired) or the protected diol.
| Parameter | Value | Reference |
| Yield | High, often >90% | [4] |
| Reaction Time | 1 - 3 hours | [4] |
| Temperature | 0 °C to room temperature | [4] |
Conclusion
The hydroxyl group in this compound exhibits reactivity characteristic of a primary alcohol, allowing for a diverse array of chemical transformations. The presence of the ketone functionality necessitates careful consideration of reaction conditions to achieve chemoselectivity. Through appropriate synthetic strategies, including the use of selective reagents and protecting groups, either the hydroxyl or the ketone group can be modified independently, highlighting the utility of this molecule as a versatile building block in modern organic synthesis. This guide provides a foundational understanding and practical protocols for the effective manipulation of the hydroxyl group in this valuable synthetic intermediate.
References
An In-depth Technical Guide on the Keto-enol Tautomerism of 4-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, molecular recognition, and drug efficacy. This guide provides a detailed examination of the keto-enol tautomerism in 4-(hydroxymethyl)cyclohexanone, a substituted cyclohexanone derivative of interest in medicinal chemistry and organic synthesis. While specific experimental data for this molecule is scarce in the current literature, this document extrapolates from the well-studied tautomerism of cyclohexanone and other substituted analogs. It outlines the theoretical basis of this equilibrium, discusses the anticipated effects of the 4-(hydroxymethyl) substituent, and provides comprehensive experimental protocols for the quantitative analysis of this tautomeric system.
Introduction to Keto-Enol Tautomerism in Cyclohexanone Systems
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For most simple ketones, the equilibrium lies heavily in favor of the more stable keto form.[2] The interconversion between these two tautomers can be catalyzed by either acid or base.[1]
The equilibrium position is influenced by several factors, including:
-
Substitution: Alkyl substitution on the double bond of the enol form can increase its stability.[2]
-
Conjugation: If the enol's double bond is in conjugation with another pi system, the enol form is stabilized.[1]
-
Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer.[1]
-
Solvent Effects: The polarity of the solvent can influence the equilibrium. Polar solvents often stabilize the more polar keto form.
For unsubstituted cyclohexanone, the keto form is overwhelmingly favored at equilibrium.[3] The introduction of a substituent, such as a hydroxymethyl group at the 4-position, is not expected to dramatically shift this equilibrium, as it does not introduce conjugation or the possibility of intramolecular hydrogen bonding with the enol. However, it may exert subtle electronic and steric effects.
Quantitative Data on Keto-Enol Tautomerism
As of the latest literature review, specific quantitative data for the keto-enol tautomerism of this compound is not available. Therefore, we present data for the parent compound, cyclohexanone, to provide a baseline for understanding the equilibrium. Computational studies using Density Functional Theory (DFT) have been employed to understand the thermodynamics of this process for cyclohexanone.[4]
| Compound | Tautomer | Method | Solvent | ΔG (kcal/mol) | Keq | % Enol |
| Cyclohexanone | Keto-Enol | DFT | Gas Phase | ~13.5 | ~1.0 x 10-10 | ~1.0 x 10-8 |
| Cyclohexanone | Keto-Enol | Experimental | Aqueous | Not Reported | ~4.1 x 10-7 | ~4.1 x 10-5 |
Note: The data presented is for unsubstituted cyclohexanone and serves as an illustrative example. The actual values for this compound may vary.
Experimental Protocols for Tautomer Analysis
The quantitative study of keto-enol tautomerism primarily relies on spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most powerful techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for the direct observation and quantification of both the keto and enol tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[5]
Detailed Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, D2O) in a 5 mm NMR tube.
-
The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-50 mM.
-
Allow the solution to equilibrate for a sufficient period (e.g., several hours) at a constant temperature to ensure the keto-enol equilibrium is established.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution 1H NMR spectrum of the sample.
-
Key signals to monitor are the α-protons of the keto form and the vinylic proton of the enol form. The chemical shifts of the hydroxymethyl protons and the remaining ring protons will also differ slightly between the two tautomers.
-
For variable temperature studies, use a temperature-controlled probe and record spectra at a range of temperatures, allowing for equilibration at each temperature.
-
-
Data Analysis and Quantification:
-
Identify and assign the peaks corresponding to the keto and enol forms.
-
Carefully integrate the signals for each tautomer. The ratio of the integrals of a signal from the enol form to a signal from the keto form, corrected for the number of protons each signal represents, gives the molar ratio of the tautomers.
-
The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto]
-
The percentage of each tautomer can be calculated from Keq.
-
References
An In-depth Technical Guide to the Stereoisomers of 4-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans stereoisomers of 4-(hydroxymethyl)cyclohexanone. This key building block is of significant interest in medicinal chemistry and drug development due to its versatile functionality. This document details stereoselective synthetic routes, experimental protocols for synthesis and separation, and a thorough analysis of the spectroscopic data for the unambiguous identification of each isomer. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate practical application in a research and development setting.
Introduction
This compound is a bifunctional molecule incorporating both a ketone and a primary alcohol within a cyclohexane ring. The spatial arrangement of the hydroxymethyl group relative to the plane of the ring gives rise to two diastereomers: cis and trans. The distinct three-dimensional structures of these stereoisomers can lead to different pharmacological and pharmacokinetic profiles in drug candidates. Therefore, the ability to selectively synthesize and characterize each isomer is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide outlines the methodologies to achieve this, providing a valuable resource for chemists in the pharmaceutical industry.
Stereochemistry and Conformational Analysis
The stereochemistry of 1,4-disubstituted cyclohexanes is dictated by the relative orientation of the two substituents. In the case of this compound, the cis isomer has both the hydroxymethyl group and the carbonyl oxygen on the same side of the ring, leading to one axial and one equatorial substituent in the most stable chair conformation. Conversely, the trans isomer has these groups on opposite sides, allowing for a more stable diequatorial conformation.[1][2]
The conformational preference of each isomer significantly influences its physical and spectroscopic properties, particularly the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. For the trans isomer, the diequatorial arrangement is highly favored, minimizing steric interactions. In the cis isomer, a rapid ring-flip occurs at room temperature, leading to an equilibrium between two chair conformations where the substituents exchange between axial and equatorial positions.[1]
Synthesis of Stereoisomers
The synthesis of the individual stereoisomers of this compound is most effectively achieved through the stereoselective reduction of a suitable precursor, ethyl 4-oxocyclohexanecarboxylate, to the corresponding cis- and trans-4-(hydroxymethyl)cyclohexanol, followed by oxidation.
Synthesis of cis- and trans-4-(Hydroxymethyl)cyclohexanol
The diastereoselective reduction of the keto-ester, ethyl 4-oxocyclohexanecarboxylate, provides access to the precursor diols.
-
Synthesis of trans-4-(Hydroxymethyl)cyclohexanol: The reduction of ethyl 4-oxocyclohexanecarboxylate with a bulky reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) proceeds with high diastereoselectivity to afford the cis-hydroxy ester, where the incoming hydride attacks from the less hindered equatorial face. Subsequent reduction of the ester functionality with a standard reducing agent like lithium aluminum hydride (LiAlH₄) yields trans-4-(hydroxymethyl)cyclohexanol.
-
Synthesis of cis-4-(Hydroxymethyl)cyclohexanol: The reduction of ethyl 4-oxocyclohexanecarboxylate with sodium borohydride (NaBH₄) typically results in a mixture of diastereomers. The desired cis-diol can be isolated from the trans-isomer through chromatographic separation or by fractional crystallization.
Oxidation to cis- and trans-4-(Hydroxymethyl)cyclohexanone
The selective oxidation of the secondary alcohol in the presence of a primary alcohol can be achieved using a variety of modern oxidation reagents. A common and effective method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures. This method is mild and generally provides high yields of the corresponding ketone without affecting the primary alcohol.[3]
Experimental Protocols
General Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: General workflow for the synthesis of stereoisomers.
Detailed Experimental Procedure: Synthesis of trans-4-(Hydroxymethyl)cyclohexanone
-
Reduction to cis-4-(ethoxycarbonyl)cyclohexanol: To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, is added L-Selectride® (1.1 eq, 1.0 M in THF) dropwise. The reaction is stirred for 2 hours at -78 °C. The reaction is then quenched by the slow addition of water.
-
Reduction of the ester: The crude cis-hydroxy ester is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. The mixture is stirred for 4 hours at room temperature.
-
Work-up and purification: The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude trans-4-(hydroxymethyl)cyclohexanol is purified by column chromatography.
-
Oxidation to trans-4-(hydroxymethyl)cyclohexanone: To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C is added a solution of DMSO (2.2 eq) in DCM. After 15 minutes, a solution of trans-4-(hydroxymethyl)cyclohexanol (1.0 eq) in DCM is added dropwise. The reaction is stirred for 1 hour, followed by the addition of triethylamine (5.0 eq). The mixture is allowed to warm to room temperature, and then washed sequentially with water, 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield trans-4-(hydroxymethyl)cyclohexanone.
Detailed Experimental Procedure: Synthesis of cis-4-(Hydroxymethyl)cyclohexanone
-
Reduction of the ketone and ester: To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in ethanol at 0 °C is added NaBH₄ (2.0 eq) portion-wise. The reaction is stirred for 4 hours at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The resulting mixture of diols is then subjected to the same LiAlH₄ reduction procedure as described for the trans-isomer to ensure complete conversion of the ester.
-
Separation of diastereomers: The mixture of cis- and trans-4-(hydroxymethyl)cyclohexanol is separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Oxidation to cis-4-(hydroxymethyl)cyclohexanone: The purified cis-4-(hydroxymethyl)cyclohexanol is oxidized using the Swern oxidation protocol as described for the trans-isomer to yield cis-4-(hydroxymethyl)cyclohexanone.
Data Presentation
Reaction Yields and Diastereomeric Ratios
| Step | Product | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| Reduction of Keto-ester (L-Selectride) | cis-4-(Ethoxycarbonyl)cyclohexanol | 85-95 | >95:5 |
| Reduction of Keto-ester (NaBH₄) | Mixture of hydroxy-esters | 90-98 | ~30:70 |
| Oxidation of trans-diol | trans-4-(Hydroxymethyl)cyclohexanone | 80-90 | - |
| Oxidation of cis-diol | cis-4-(Hydroxymethyl)cyclohexanone | 80-90 | - |
Spectroscopic Data
The characterization of the stereoisomers is primarily achieved through ¹H and ¹³C NMR spectroscopy. The key differentiating features arise from the different magnetic environments of the protons and carbons in the axial and equatorial positions.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | cis-Isomer (axial/equatorial average) | trans-Isomer (diequatorial) |
| -CH₂OH | ~3.6 | ~3.5 |
| H at C1 (methine) | ~1.8 (broad) | ~1.6 (multiplet) |
| Ring protons adjacent to C=O (axial) | ~2.4 | ~2.5 |
| Ring protons adjacent to C=O (equatorial) | ~2.2 | ~2.3 |
| Other ring protons | 1.4-2.0 | 1.3-2.1 |
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | cis-Isomer | trans-Isomer |
| C=O | ~211 | ~212 |
| -CH₂OH | ~65 | ~68 |
| C1 (methine) | ~40 | ~42 |
| Carbons adjacent to C=O | ~41 | ~41 |
| Other ring carbons | ~28, ~30 | ~29, ~32 |
Note: The predicted chemical shifts are based on the analysis of similar 1,4-disubstituted cyclohexane systems and may vary slightly from experimental values.[4][5][6][7]
Logical Relationships in Spectroscopic Analysis
The determination of the stereochemistry from NMR data relies on established principles of conformational analysis.
Caption: Logic for NMR-based stereochemical assignment.
Applications in Drug Development
The stereoisomers of this compound serve as valuable chiral synthons for the preparation of a wide range of biologically active molecules. The ability to introduce both a nucleophilic (hydroxyl) and an electrophilic (ketone) handle with defined stereochemistry makes them versatile starting materials for the synthesis of complex carbocyclic structures. Access to stereochemically pure isomers is paramount, as different stereoisomers of a drug can exhibit vastly different efficacy and toxicity profiles.
Conclusion
This technical guide has provided a detailed framework for the synthesis, separation, and characterization of the cis and trans stereoisomers of this compound. By following the outlined experimental protocols and utilizing the provided spectroscopic data for comparison, researchers and drug development professionals can confidently prepare and identify these important chiral building blocks for their specific applications. The methodologies described herein are robust and can be adapted for the synthesis of related substituted cyclohexanone derivatives.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR [m.chemicalbook.com]
- 5. TRANS-1,4-DIMETHYLCYCLOHEXANE(2207-04-7) 13C NMR spectrum [chemicalbook.com]
- 6. CIS-1,4-CYCLOHEXANEDIOL(931-71-5) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
A Technical Guide to 4-(Hydroxymethyl)cyclohexanone: Commercial Availability, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-(hydroxymethyl)cyclohexanone (CAS No. 38580-68-6), a versatile building block in organic synthesis. This document covers its commercial availability, key physical and chemical properties, detailed experimental protocols for its synthesis, and methods for its purification and analysis, tailored for professionals in research and drug development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels typically range from 95% to over 98%, with quantities available from milligrams to kilograms. Below is a summary of prominent suppliers and their typical offerings.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | AldrichCPR | 25 mg |
| Chem-Impex | ≥ 98% (GC) | Inquire for details |
| AChemBlock | 95% | 25 g, 100 g |
| ChemShuttle | 95% | 5 g, 10 g, 25 g, 100 g |
| Apollo Scientific | 95% | 250 mg, 500 mg, 1 g, 5 g, 10 g |
| Biosynth | Not specified | Inquire for details |
Physicochemical Properties
This compound is a colorless to pale yellow viscous liquid or solid, depending on the ambient temperature.[1] It is characterized by the presence of both a ketone and a primary alcohol functional group, making it a useful intermediate for a wide range of chemical transformations.[2]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38580-68-6 | [2] |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | Colorless to pale yellow viscous liquid or solid | [1] |
| Boiling Point (Predicted) | 239.8 ± 13.0 °C | [3] |
| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.85 ± 0.10 | [2] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | 2°C - 8°C or under -20°C in an inert atmosphere | [3][4] |
| InChIKey | KHMBXNKCMNGLKG-UHFFFAOYSA-N | [3] |
| SMILES | O=C1CCC(CO)CC1 | [4] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the protection of the hydroxymethyl group of a precursor, followed by oxidation and subsequent deprotection. A representative procedure, adapted from patented methods, is detailed below.[5]
Experimental Protocol: Synthesis via Silyl Ether Deprotection
This two-step procedure involves the oxidation of a protected 4-(hydroxymethyl)cyclohexanol and subsequent deprotection of the silyl ether to yield the target compound.
Step 1: Oxidation of 4-((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol
-
To a solution of 4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously for 30 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-one.
Step 2: Deprotection to this compound
-
Dissolve the crude 4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-one (1.0 eq) in tetrahydrofuran (THF, 10 volumes).
-
Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound. A reported yield for this deprotection step is 85-90%.[5]
References
Technical Guide: 4-(Hydroxymethyl)cyclohexanone (CAS 38580-68-6) - A Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)cyclohexanone, with the CAS registry number 38580-68-6, is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure, featuring both a ketone and a primary alcohol, allows for a variety of chemical transformations, making it a versatile building block in the preparation of pharmacologically active agents. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as CCR2 antagonists, JAK1 inhibitors, and Mer kinase inhibitors.
Core Properties and Structure
This compound is a colorless to pale yellow solid or liquid with a slight odor.[1] Its key structural feature is a cyclohexane ring functionalized with a ketone at the 1-position and a hydroxymethyl group at the 4-position.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 38580-68-6 | [1] |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Appearance | Solid | [2] |
| pKa (Predicted) | 14.85 ± 0.10 | [1] |
| InChI Key | KHMBXNKCMNGLKG-UHFFFAOYSA-N | [1][2] |
| SMILES | O=C1CCC(CO)CC1 | [2] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |
Spectroscopic Data
-
¹H NMR: Resonances for the methylene protons adjacent to the carbonyl, the methine proton at C4, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
¹³C NMR: Signals for the carbonyl carbon, the carbon bearing the hydroxymethyl group, and the other aliphatic carbons of the cyclohexane ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone and the O-H stretch of the alcohol.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a precursor containing a carboxylic acid or an ester group at the 4-position of a cyclohexanone ring.
Experimental Protocol: Synthesis from 4-Oxocyclohexanecarboxylic Acid
-
Reaction Setup: A solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A reducing agent, for instance, borane-dimethyl sulfide complex (BH₃·SMe₂) (2.0 eq), is added dropwise to the solution at 0°C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol.
-
Workup and Purification: The solvent is removed under reduced pressure. The resulting residue is then subjected to an appropriate workup, which may include an aqueous wash and extraction with an organic solvent. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development
This compound is a key starting material for the synthesis of various bioactive molecules due to its dual functionality. The ketone can undergo reductive amination or form heterocycles, while the alcohol can be used for ether or ester formation to build more complex structures.
Role in the Synthesis of CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1), are key mediators of inflammation.[3] Antagonists of CCR2 are being investigated for the treatment of inflammatory diseases. The cyclohexane scaffold of this compound can be incorporated into the structure of CCR2 antagonists.
Role in the Synthesis of JAK1 Inhibitors
Janus kinase 1 (JAK1) is a tyrosine kinase that plays a crucial role in cytokine signaling pathways that are implicated in autoimmune diseases and cancer.[4][5] Selective JAK1 inhibitors are therefore of significant therapeutic interest. The cyclohexyl moiety derived from this compound can serve as a scaffold to which other functional groups are attached to create potent and selective JAK1 inhibitors.
Role in the Synthesis of Mer Kinase Inhibitors
Mer tyrosine kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family and is involved in processes such as efferocytosis and regulation of the innate immune response.[6] Dysregulation of MerTK is linked to cancer and autoimmune diseases.[6] this compound can be utilized as a precursor in the synthesis of novel MerTK inhibitors.
Conclusion
This compound (CAS 38580-68-6) is a valuable and versatile synthetic intermediate. While it does not possess significant intrinsic biological activity, its bifunctional nature makes it an important building block for the synthesis of a diverse range of complex molecules with significant therapeutic potential. Its utility in the construction of targeted inhibitors for pathways involved in inflammation and cancer underscores its importance in modern drug discovery and development. This guide provides a foundational understanding of its properties and applications for researchers and scientists in the pharmaceutical and chemical industries.
References
- 1. Page loading... [guidechem.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 4-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from 4-(hydroxymethyl)cyclohexanone. This versatile starting material, featuring both a ketone and a primary alcohol, serves as a key building block for a variety of complex molecules, including the widely used antifibrinolytic agent, tranexamic acid.
Application Note 1: Synthesis of Tranexamic Acid
Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an essential medication used to treat or prevent excessive blood loss.[1] Its synthesis from this compound involves a three-step process: oxidation of the primary alcohol, reductive amination of the ketone, and separation of the desired trans isomer.
Overall Synthetic Pathway
Caption: Synthetic pathway for tranexamic acid.
Step 1: Oxidation of this compound to 4-Oxocyclohexanecarboxylic Acid
The primary alcohol of the starting material is oxidized to a carboxylic acid using Jones reagent. This classic and cost-effective method is suitable for this transformation.[2][3]
Experimental Protocol: Jones Oxidation
-
Reagents and Materials:
-
This compound
-
Jones reagent (prepared by dissolving chromium trioxide in aqueous sulfuric acid)[2]
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.
-
Slowly add Jones reagent (2.5 eq of CrO₃) dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green.[3]
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-oxocyclohexanecarboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Quantitative Data (Expected)
| Parameter | Value | Reference |
| Yield | 80-90% | [2][3] |
| Purity | >95% (after recrystallization) | - |
Step 2: Reductive Amination of 4-Oxocyclohexanecarboxylic Acid
The ketone functionality of 4-oxocyclohexanecarboxylic acid is converted to a primary amine via reductive amination. This one-pot reaction involves the formation of an imine intermediate with ammonia, followed by in-situ reduction.[4][5]
Experimental Protocol: Catalytic Reductive Amination
-
Reagents and Materials:
-
4-Oxocyclohexanecarboxylic acid
-
Ammonia (aqueous or methanolic solution)
-
Raney Nickel or Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
-
Methanol or water as solvent
-
High-pressure reactor (autoclave)
-
-
Procedure:
-
In a high-pressure reactor, dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol or water.
-
Add the catalyst (e.g., Raney Nickel, ~5-10 wt%).
-
Add an excess of ammonia solution (e.g., 7N methanolic ammonia, 5-10 eq).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80°C).
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of cis- and trans-4-(aminomethyl)cyclohexanecarboxylic acid.
-
Quantitative Data (Expected)
| Parameter | Value | Reference |
| Yield (cis/trans mixture) | 70-85% | |
| cis:trans Ratio | Variable (e.g., 1:1 to 1:4) | [6] |
Step 3: Separation of trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)
The desired trans isomer is separated from the cis isomer. This can be achieved by fractional crystallization, leveraging the different solubilities of the two isomers or their salts.[7]
Experimental Protocol: Isomer Separation by Crystallization
-
Reagents and Materials:
-
Mixture of cis/trans-4-(aminomethyl)cyclohexanecarboxylic acid
-
Water-acetone or water-ethanol solvent mixture
-
Sodium hydroxide (optional, for salt formation)
-
-
Procedure:
-
Dissolve the crude mixture of cis and trans isomers in a minimal amount of a hot water/acetone or water/ethanol mixture.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath.
-
The trans isomer, being generally less soluble, will preferentially crystallize.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to obtain pure tranexamic acid.
-
The purity and isomeric ratio can be confirmed by NMR spectroscopy.
-
Quantitative Data (Expected)
| Parameter | Value | Reference |
| Recovery of trans isomer | 60-80% of the trans content in the mixture | [1] |
| Purity (tranexamic acid) | >99% | [8] |
Experimental Workflow Diagram
Caption: Experimental workflow for tranexamic acid synthesis.
References
- 1. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
Application Notes and Protocols: 4-(Hydroxymethyl)cyclohexanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)cyclohexanone is a bifunctional organic molecule possessing both a ketone and a primary alcohol. This unique combination of reactive sites makes it a highly versatile building block for the synthesis of a diverse array of more complex molecules. Its cyclohexyl core provides a rigid scaffold that is prevalent in many biologically active compounds, making it a valuable starting material in pharmaceutical and medicinal chemistry. This document provides detailed application notes and experimental protocols for several key transformations of this compound, highlighting its utility in constructing valuable molecular architectures such as substituted cyclohexanes, spirocycles, and precursors to biologically active agents.[1][2]
Key Synthetic Applications
The dual functionality of this compound allows for a wide range of chemical modifications. The ketone can undergo nucleophilic additions, reductions, and condensations, while the hydroxyl group can be involved in esterification, etherification, and substitution reactions. This section details some of the most important synthetic applications.
Reductive Amination for the Synthesis of Substituted Cyclohexylamines
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[1] this compound can be readily converted to various substituted 4-(aminomethyl)cyclohexanols, which are important intermediates in drug discovery. The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride.
Workflow for Reductive Amination:
References
Application Notes and Protocols for the Stereoselective Reduction of 4-(Hydroxymethyl)cyclohexanone to cis/trans-4-(Hydroxymethyl)cyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stereoselective reduction of substituted cyclohexanones is a fundamental transformation in organic synthesis, providing access to stereochemically defined cyclohexane-1,4-diol derivatives. These structural motifs are prevalent in numerous biologically active molecules and are valuable building blocks in medicinal chemistry and materials science. The reduction of 4-(hydroxymethyl)cyclohexanone yields two diastereomeric diols: cis-4-(hydroxymethyl)cyclohexanol and trans-4-(hydroxymethyl)cyclohexanol. The ability to selectively synthesize either the cis or trans isomer is crucial for the development of novel therapeutics and functional materials, as the stereochemistry of the diol can significantly influence its biological activity and physical properties.
This document provides detailed protocols for the stereoselective reduction of this compound, outlining methods to selectively obtain either the cis or trans diastereomer. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, primarily through steric approach control or chelation control.
Principles of Stereoselective Reduction
The stereoselectivity of the hydride reduction of this compound is governed by the direction of hydride attack on the carbonyl group.
-
Steric Approach Control (Non-chelation): In the absence of chelating effects, the incoming hydride reagent will preferentially attack from the less sterically hindered face. For bulky reducing agents, equatorial attack is often favored to avoid steric hindrance with the axial hydrogens, leading to the formation of the cis-diol.
-
Chelation Control: When a suitable Lewis acidic metal is present in the reducing agent or added as an additive, it can coordinate with both the carbonyl oxygen and the hydroxyl group of the hydroxymethyl substituent. This chelation locks the conformation of the substrate and directs the hydride to attack from a specific face, typically leading to the formation of the cis-diol.
Conversely, small, non-chelating reducing agents, such as sodium borohydride, tend to favor axial attack, which is electronically preferred, resulting in the formation of the more thermodynamically stable trans-diol.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of trans-4-(Hydroxymethyl)cyclohexanol via Sodium Borohydride Reduction
This protocol utilizes sodium borohydride, a mild and selective reducing agent that typically favors the formation of the thermodynamically more stable trans isomer through axial attack.[2][4]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is approximately 6-7 and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate trans-4-(hydroxymethyl)cyclohexanol.
Protocol 2: Synthesis of cis-4-(Hydroxymethyl)cyclohexanol via L-Selectride® Reduction
This protocol employs L-Selectride®, a sterically hindered reducing agent, which favors equatorial attack on the carbonyl, leading to the preferential formation of the cis isomer.[5]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Methanol (MeOH)
-
Deionized water
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (20 mL per gram of ketone).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution via a syringe over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the very slow, dropwise addition of methanol, being cautious of vigorous gas evolution.
-
Allow the mixture to warm to room temperature.
-
Carefully add 1 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ (this is an exothermic reaction, an ice bath may be necessary to maintain the temperature below 30 °C).
-
Stir the mixture vigorously for 1 hour to decompose the borane intermediates.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate cis-4-(hydroxymethyl)cyclohexanol.
Data Presentation
The following table summarizes typical quantitative data for the stereoselective reduction of this compound. The values are representative and may vary depending on the specific reaction scale and conditions.
| Parameter | Protocol 1 (NaBH₄) | Protocol 2 (L-Selectride®) |
| Target Isomer | trans-4-(Hydroxymethyl)cyclohexanol | cis-4-(Hydroxymethyl)cyclohexanol |
| Reducing Agent | Sodium Borohydride | L-Selectride® |
| Solvent | Methanol | Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature | -78 °C |
| Reaction Time | 3 - 4 hours | 3 - 4 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Diastereomeric Ratio (trans:cis) | > 90:10 | < 10:90 |
| Analytical Method | ¹H NMR, GC-MS | ¹H NMR, GC-MS |
Mandatory Visualization
Caption: Stereoselective reduction of this compound.
References
- 1. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
Application Note: Reductive Amination of 4-(Hydroxymethyl)cyclohexanone for the Synthesis of Novel Amine Derivatives
Abstract
This application note provides a detailed protocol for the reductive amination of 4-(hydroxymethyl)cyclohexanone. This reaction is a crucial transformation for the synthesis of 4-(aminomethyl)cyclohexyl)methanol and its derivatives, which are valuable building blocks in medicinal chemistry and materials science. The described method utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, ensuring high yields and operational simplicity.[1] This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, representing one of the most efficient routes to primary, secondary, and tertiary amines.[1] This one-pot reaction combines the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its in-situ reduction. The resulting amine-containing molecules are fundamental scaffolds in a vast array of active pharmaceutical ingredients (APIs). The 4-substituted cyclohexylamine motif, in particular, is a prevalent feature in many drug candidates due to its conformational properties and ability to modulate physicochemical properties.
This document outlines a robust and reproducible protocol for the reductive amination of this compound with a primary amine, using benzylamine as a representative example, to yield trans-4-((benzylamino)methyl)cyclohexyl)methanol. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is highlighted, as this reagent offers excellent chemoselectivity by readily reducing the intermediate iminium ion while being slow to react with the starting ketone, thus minimizing the formation of alcohol byproducts.[1][2]
Reaction Principle
The reductive amination of this compound proceeds through a two-step sequence within a single reaction vessel. Initially, the ketone functionality of this compound reacts with a primary amine (e.g., benzylamine) under mildly acidic conditions to form a protonated imine, known as an iminium ion. Subsequently, this intermediate is reduced in situ by sodium triacetoxyborohydride to furnish the desired N-substituted secondary amine.[1]
Experimental Protocol
This protocol details the procedure for the reductive amination of this compound with benzylamine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Benzylamine | ≥99% | Commercially Available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Silica Gel for Flash Chromatography | 230-400 mesh | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous dichloromethane (DCM). To this solution, add benzylamine (1.1 eq) via syringe.[1]
-
Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.[1]
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.[1]
-
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Data Presentation
The following table summarizes the expected quantitative data for the reductive amination of this compound with various primary amines based on typical laboratory results for similar reactions.
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 4-6 | 95-98% | >98% |
| Methylamine | NaBH₃CN | Methanol | ~24 | 70-85% | >95% |
| Ammonia | H₂/Ni-Rh catalyst | Cyclohexane | 5 | ~96% | >99% |
Note: DCE (1,2-dichloroethane) is a common solvent for reductive aminations with NaBH(OAc)₃.[3] Sodium cyanoborohydride (NaBH₃CN) is another effective but more toxic reducing agent.[4][5] Catalytic hydrogenation offers a greener alternative.[6]
Visualizations
References
Application Notes and Protocols for the Grignard Reaction with 4-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols for the Grignard reaction with 4-(hydroxymethyl)cyclohexanone. This specific application is of significant interest in medicinal chemistry and materials science for the synthesis of 1,4-disubstituted cyclohexanol derivatives, which are valuable building blocks for novel chemical entities.
Due to the inherent reactivity of the Grignard reagent with the acidic proton of the hydroxyl group, a protection-deprotection strategy is essential. This protocol outlines a robust three-step sequence:
-
Protection of the primary alcohol of this compound as a tert-butyldimethylsilyl (TBDMS) ether.
-
Grignard Addition of an alkyl or aryl magnesium halide to the ketone functionality of the protected substrate.
-
Deprotection of the TBDMS ether to yield the final 1-alkyl-4-(hydroxymethyl)cyclohexan-1-ol.
This approach ensures high chemoselectivity and provides a reliable route to the desired tertiary alcohols.
Reaction Scheme
Caption: Overall workflow for the synthesis of 1-Alkyl-4-(hydroxymethyl)cyclohexan-1-ols.
Experimental Protocols
Caution: All Grignard reactions are moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical for the success of the Grignard addition step.
Step 1: Protection of this compound
This protocol describes the formation of 4-((tert-butyldimethylsilyloxy)methyl)cyclohexanone.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-((tert-butyldimethylsilyloxy)methyl)cyclohexanone as a colorless oil.
Step 2: Grignard Reaction with Protected Ketone
This protocol details the addition of a Grignard reagent to 4-((tert-butyldimethylsilyloxy)methyl)cyclohexanone. The procedure is generalized for methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide.
Materials:
-
4-((tert-Butyldimethylsilyloxy)methyl)cyclohexanone
-
Grignard reagent solution (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-((tert-butyldimethylsilyloxy)methyl)cyclohexanone (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected diol. This intermediate is often used in the next step without further purification.
Step 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to yield the final product.
Materials:
-
Crude 1-alkyl-4-((tert-butyldimethylsilyloxy)methyl)cyclohexan-1-ol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude silyl-protected diol (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) to the mixture at room temperature.
-
Stir the reaction for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-alkyl-4-(hydroxymethyl)cyclohexan-1-ol.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of various 1-alkyl-4-(hydroxymethyl)cyclohexan-1-ols.
Table 1: Reaction Conditions and Yields
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Protection | This compound | TBDMSCl, Imidazole | DMF | Room Temp. | 12 | 90-95 |
| 2. Grignard | Protected Ketone | MeMgBr | THF | 0 to Room Temp. | 2-4 | ~90 (crude) |
| Protected Ketone | EtMgBr | THF | 0 to Room Temp. | 2-4 | ~90 (crude) | |
| Protected Ketone | PhMgBr | THF | 0 to Room Temp. | 2-4 | ~85 (crude) | |
| 3. Deprotection | TBDMS-protected diol (from MeMgBr) | TBAF | THF | Room Temp. | 4 | 85-90 |
| TBDMS-protected diol (from EtMgBr) | TBAF | THF | Room Temp. | 4 | 85-90 | |
| TBDMS-protected diol (from PhMgBr) | TBAF | THF | Room Temp. | 4 | 80-85 |
Table 2: Product Characterization Data (Predicted)
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted IR (cm⁻¹) |
| 1-Methyl-4-(hydroxymethyl)cyclohexan-1-ol | C₈H₁₆O₂ | 144.21 | 3.50 (d, 2H), 1.80-1.20 (m, 9H), 1.15 (s, 3H) | 71.5, 68.0, 40.0, 35.0, 30.0, 25.0 | 3400 (br), 2920, 1450, 1050 |
| 1-Ethyl-4-(hydroxymethyl)cyclohexan-1-ol | C₉H₁₈O₂ | 158.24 | 3.50 (d, 2H), 1.80-1.20 (m, 11H), 0.90 (t, 3H) | 74.0, 68.0, 40.0, 35.0, 33.0, 25.0, 8.0 | 3400 (br), 2930, 1455, 1045 |
| 1-Phenyl-4-(hydroxymethyl)cyclohexan-1-ol | C₁₃H₁₈O₂ | 206.28 | 7.50-7.20 (m, 5H), 3.55 (d, 2H), 2.00-1.40 (m, 9H) | 147.0, 128.5, 127.0, 125.0, 75.0, 68.0, 40.0, 35.0, 25.0 | 3400 (br), 3050, 2925, 1445, 1040, 700 |
Note: Predicted spectroscopic data is based on analogous structures and may vary slightly from experimental values.
Visualizations
Caption: Experimental workflow for the protection step.
Caption: Logical flow of the Grignard addition and workup.
Application Notes and Protocols: Wittig Reaction on 4-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regioselectivity.[1][2] Discovered by Georg Wittig, this reaction utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond, a transformation of significant utility in the synthesis of complex molecules, including active pharmaceutical ingredients.[3][4] A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined by the location of the original carbonyl group, which circumvents the formation of isomeric mixtures often seen in other alkene synthesis methods.[1]
This document provides detailed application notes and protocols for the Wittig reaction specifically applied to 4-(Hydroxymethyl)cyclohexanone. This substrate is a valuable building block in medicinal chemistry, and its conversion to (4-methylenecyclohexyl)methanol provides a versatile intermediate for further functionalization. The protocol will cover the in situ preparation of the most common Wittig reagent for introducing a methylene group, methylenetriphenylphosphorane (Ph₃P=CH₂), and its subsequent reaction with the substituted cyclohexanone.[5] The presence of the hydroxyl group in the substrate is generally well-tolerated in Wittig reactions.[6]
Reaction Principle
The Wittig reaction proceeds in two main stages. First, a phosphonium ylide is generated by deprotonating a phosphonium salt with a strong base.[2] In the second stage, the nucleophilic ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is a major driving force for the reaction.[2]
Data Presentation
The following table summarizes representative quantitative data for the Wittig reaction on cyclohexanone derivatives, which can be extrapolated for the reaction with this compound.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | N/A |
| Methyltriphenylphosphonium bromide | 1.0 - 1.2 eq | [7] |
| n-Butyllithium (n-BuLi) | 1.0 eq | [8] |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | [8] |
| Ylide Formation Temperature | 0 °C to Room Temperature | [8] |
| Reaction Temperature | 0 °C to Room Temperature | [8] |
| Reaction Time | 12 - 24 hours | [8] |
| Product | ||
| (4-methylenecyclohexyl)methanol | N/A | |
| Representative Yield | 35 - 84% | [7][9] |
Experimental Protocols
This section provides a detailed, two-part protocol for the synthesis of (4-methylenecyclohexyl)methanol via the Wittig reaction.
Part 1: In-situ Preparation of Methylenetriphenylphosphorane
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet.
-
Maintain a positive pressure of argon or nitrogen throughout the procedure.
-
To the flask, add methyltriphenylphosphonium bromide (1.0 - 1.2 equivalents).
-
Add anhydrous THF via a syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice bath while stirring.
-
Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise to the stirred suspension over 15-20 minutes. A distinct color change to deep yellow or orange-red will be observed, indicating the formation of the phosphorus ylide.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure the complete formation of the Wittig reagent.
Part 2: Wittig Reaction with this compound
Materials:
-
This compound
-
Freshly prepared solution of methylenetriphenylphosphorane in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a separate, dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of the ketone to the freshly prepared Wittig reagent at 0 °C via cannula or syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (4-methylenecyclohexyl)methanol.
Visualizations
Wittig Reaction Mechanism
Caption: The reaction mechanism of the Wittig reaction.
Experimental Workflow
Caption: A summary of the experimental workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Solved Question One (The Wittig reaction of cyclohexanone | Chegg.com [chegg.com]
Application Notes and Protocols: Protection of the Hydroxyl Group in 4-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the protection of the hydroxyl group in 4-(hydroxymethyl)cyclohexanone. The presence of both a primary alcohol and a ketone in the same molecule necessitates the use of selective protecting groups to enable further synthetic transformations. This document outlines four common protection strategies: silylation (TBDMS), benzylation, and acetal formation (MOM and THP).
Introduction
In multi-step organic synthesis, the selective protection of functional groups is a critical strategy to prevent unwanted side reactions. This compound presents a common challenge where the reactive primary hydroxyl group may interfere with reactions targeting the ketone functionality, or vice-versa. The choice of an appropriate protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection) under mild conditions that do not affect the rest of the molecule.
This guide details the application of four widely used hydroxyl protecting groups:
-
tert-Butyldimethylsilyl (TBDMS) ether: A robust silyl ether, stable to a wide range of non-acidic reagents.
-
Benzyl (Bn) ether: A stable ether linkage, typically cleaved by hydrogenolysis.
-
Methoxymethyl (MOM) ether: An acetal protecting group, stable to basic and nucleophilic reagents but readily cleaved under acidic conditions.
-
Tetrahydropyranyl (THP) ether: Another common acetal protecting group with similar stability to the MOM ether.
Comparative Data of Protection and Deprotection Methods
The following tables summarize typical reaction conditions and reported yields for the protection of primary alcohols and the subsequent deprotection to regenerate the hydroxyl group. While specific yields for this compound may vary, these values provide a reliable estimate for reaction efficiency.
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS | TBDMS-Cl, Imidazole | DMF | Room Temp | 1 - 4 | > 90 |
| Benzyl (Bn) | BnBr, NaH | THF | 0 to Room Temp | 2 - 12 | 85 - 95 |
| MOM | MOM-Cl, DIPEA | DCM | 0 to Room Temp | 1 - 3 | > 90 |
| THP | DHP, PPTS (cat.) | DCM | Room Temp | 1 - 3 | > 90 |
Table 1: Summary of Protection Reactions for Primary Alcohols.
| Protected Alcohol | Deprotection Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS Ether | TBAF (1M solution) | THF | Room Temp | 1 - 4 | > 95 |
| Benzyl Ether | H₂, Pd/C (10%) | EtOH or EtOAc | Room Temp | 12 - 24 | > 95 |
| MOM Ether | TFA/H₂O | DCM | Room Temp | 1 - 12 | > 90 |
| THP Ether | Acetic Acid/THF/H₂O | - | 45 | 2 - 6 | > 90 |
Table 2: Summary of Deprotection Reactions.
Experimental Protocols
The following are detailed experimental protocols for the protection and deprotection of the hydroxyl group of this compound.
tert-Butyldimethylsilyl (TBDMS) Ether Protection
Protocol for the Synthesis of 4-((tert-Butyldimethylsilyloxy)methyl)cyclohexanone
-
Reaction:
-
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and TBDMS-Cl (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
-
Protocol for the Deprotection of 4-((tert-Butyldimethylsilyloxy)methyl)cyclohexanone
-
Reaction:
-
Materials:
-
4-((tert-Butyldimethylsilyloxy)methyl)cyclohexanone (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.
-
Benzyl (Bn) Ether Protection
Protocol for the Synthesis of 4-((Benzyloxy)methyl)cyclohexanone
-
Reaction:
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Protocol for the Deprotection of 4-((Benzyloxy)methyl)cyclohexanone
-
Reaction:
-
Materials:
-
4-((Benzyloxy)methyl)cyclohexanone (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 10 mol %)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon
-
-
Procedure:
-
Dissolve the benzyl ether (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Carefully add Pd/C (10 mol %).
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Methoxymethyl (MOM) Ether Protection
Protocol for the Synthesis of 4-((Methoxymethoxy)methyl)cyclohexanone [1]
-
Reaction:
-
Materials:
-
This compound (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 4.0 eq)
-
Chloromethyl methyl ether (MOM-Cl, 3.0 eq, Caution: Carcinogen )
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (4.0 eq).
-
Cool the mixture to 0 °C and add MOM-Cl (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol for the Deprotection of 4-((Methoxymethoxy)methyl)cyclohexanone [1]
-
Reaction:
-
Materials:
-
4-((Methoxymethoxy)methyl)cyclohexanone (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 eq) in a mixture of DCM and TFA/H₂O (e.g., 10:1 v/v).
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deprotected alcohol.
-
Tetrahydropyranyl (THP) Ether Protection
Protocol for the Synthesis of 4-((Tetrahydro-2H-pyran-2-yloxy)methyl)cyclohexanone
-
Reaction:
-
Materials:
-
This compound (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add DHP (1.5 eq) and PPTS (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol for the Deprotection of 4-((Tetrahydro-2H-pyran-2-yloxy)methyl)cyclohexanone
-
Reaction:
-
Materials:
-
4-((Tetrahydro-2H-pyran-2-yloxy)methyl)cyclohexanone (1.0 eq)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the THP-protected alcohol (1.0 eq) in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction at 45 °C for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of the hydroxyl group in this compound.
Caption: General workflow for the protection of the hydroxyl group.
Caption: General workflow for the deprotection of the hydroxyl group.
Caption: Decision tree for selecting a suitable protecting group.
References
Application Notes and Protocols for the Derivatization of the Ketone in 4-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of the ketone functional group in 4-(hydroxymethyl)cyclohexanone. This versatile building block is of significant interest in medicinal chemistry and drug development due to its cyclohexyl scaffold, which can impart favorable pharmacokinetic properties to drug candidates. The protocols herein describe key derivatization strategies, including reductive amination, acetalization (ketalization), Wittig reaction, and Grignard reaction, to generate a diverse range of molecular architectures for further investigation. All quantitative data is summarized for clarity, and experimental workflows and reaction pathways are illustrated using diagrams.
Introduction
This compound is a bifunctional molecule featuring a reactive ketone and a primary hydroxyl group. The selective derivatization of the ketone functionality allows for the introduction of various substituents and the construction of more complex molecular scaffolds, which are pivotal in the synthesis of novel therapeutic agents. The cyclohexyl ring system is a common motif in approved drugs, often contributing to improved metabolic stability and oral bioavailability. These application notes provide researchers with detailed, actionable protocols for several common and powerful ketone derivatization reactions.
Derivatization Strategies
This section outlines four key strategies for the derivatization of the ketone in this compound.
Reductive Amination
Reductive amination is a highly efficient one-pot method to form secondary and tertiary amines from ketones. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a mild reducing agent.[1] This method is widely used in pharmaceutical synthesis to introduce nitrogen-containing functionalities.
Acetalization (Ketalization)
Acetalization is a common method for the protection of ketone functionalities.[2] The reaction of this compound with a diol, such as ethylene glycol, in the presence of an acid catalyst forms a cyclic acetal. This derivative is stable under basic and nucleophilic conditions, allowing for selective reactions at the hydroxyl group. The acetal can be readily removed under acidic conditions to regenerate the ketone.
Wittig Reaction
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting a ketone with a phosphorus ylide (Wittig reagent).[3] This reaction allows for the conversion of the carbonyl group into an exocyclic methylene group or a substituted vinyl group, providing a route to a variety of carbocyclic structures.
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the ketone, resulting in the formation of a tertiary alcohol.[4] This classic carbon-carbon bond-forming reaction is invaluable for introducing alkyl, aryl, or vinyl groups at the carbonyl carbon, leading to increased molecular complexity.
Experimental Protocols
Protocol for Reductive Amination with Benzylamine
This protocol describes the synthesis of (4-(benzylamino)cyclohexyl)methanol.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous DCM.
-
Add benzylamine (1.1 eq) to the solution via syringe.
-
Add glacial acetic acid (1.2 eq) to the reaction mixture and stir at room temperature for 30 minutes to facilitate iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol for Acetalization with Ethylene Glycol
This protocol details the synthesis of 1,4-dioxaspiro[4.5]decan-8-ylmethanol.
Materials:
-
This compound
-
Ethylene Glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene
-
Water
-
Brine
-
Round-bottom flask with Dean-Stark trap
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine this compound (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in benzene in a round-bottom flask fitted with a Dean-Stark trap.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with water and then with brine.
-
Separate the organic layer and remove the benzene by evaporation under reduced pressure to yield the product.
Protocol for Wittig Reaction with Methyltriphenylphosphonium Bromide
This protocol describes the synthesis of 4-(methylenecyclohexyl)methanol.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
This compound
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath and add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution again in an ice bath and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkene.[5]
Protocol for Grignard Reaction with Methylmagnesium Bromide
This protocol details the synthesis of 1-methyl-4-(hydroxymethyl)cyclohexan-1-ol.
Materials:
-
This compound
-
Methylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
The following table summarizes typical yields and key characterization data for the described derivatization reactions.
| Derivatization Reaction | Product | Typical Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| Reductive Amination | (4-(Benzylamino)cyclohexyl)methanol | 85-95% (estimated) | C₁₄H₂₁NO | 219.33 | ¹H NMR, ¹³C NMR, MS |
| Acetalization | 1,4-Dioxaspiro[4.5]decan-8-ylmethanol | ~91% | C₉H₁₆O₃ | 172.22 | MS (m/z): 173 [M+H]⁺, 195 [M+Na]⁺[6] |
| Wittig Reaction | 4-(Methylenecyclohexyl)methanol | 35-40% (for cyclohexanone)[5] | C₈H₁₄O | 126.20 | IR, ¹H NMR, ¹³C NMR |
| Grignard Reaction | 1-Methyl-4-(hydroxymethyl)cyclohexan-1-ol | 70-80% (estimated) | C₈H₁₆O₂ | 144.21 | IR (OH stretch ~3400 cm⁻¹)[4] |
Yields are based on literature values for similar substrates and may vary depending on specific reaction conditions and purification methods.
Visualizations
Reaction Pathways
Caption: Reaction pathways for the derivatization of this compound.
Experimental Workflow: Reductive Amination
Caption: Experimental workflow for the reductive amination of this compound.
Logical Relationship: Acetal as a Protecting Group
Caption: Logical flow for using acetal as a protecting group.
References
Application of 4-(Hydroxymethyl)cyclohexanone in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)cyclohexanone is a bifunctional cycloaliphatic monomer containing both a hydroxyl and a ketone functional group. While the hydroxyl group offers a reactive site for polymerization reactions commonly used in the synthesis of polyesters, polyurethanes, and polycarbonates, the ketone group provides a potential site for post-polymerization modification or for imparting specific properties such as polarity and adhesion to the resulting polymer. Its rigid cyclohexyl ring structure is expected to enhance the thermal stability, mechanical strength, and chemical resistance of polymers into which it is incorporated.
These characteristics make polymers derived from this compound potentially valuable in specialty applications, including durable coatings, adhesives, and advanced biomaterials where tailored properties are crucial. The cycloaliphatic nature of this monomer can contribute to improved weatherability and resistance to UV degradation compared to aromatic counterparts.
Polymer Synthesis Applications
The primary applications of this compound in polymer chemistry are anticipated in the synthesis of:
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Polyesters: Through polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters). The resulting polyesters are expected to exhibit high glass transition temperatures and good thermal stability.
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Polyurethanes: By reacting with diisocyanates, this compound can act as a chain extender or be incorporated into polyols for the synthesis of polyurethanes with enhanced rigidity and hardness.
-
Polycarbonates: Via reaction with phosgene or its derivatives (e.g., triphosgene, diphenyl carbonate), leading to polycarbonates with a rigid backbone and potentially high heat resistance.
Due to the limited specific literature on the polymerization of this compound, the following protocols are representative methods based on the well-established chemistry of a structurally similar cycloaliphatic diol, 1,4-cyclohexanedimethanol (CHDM). These protocols provide a solid starting point for the development of polymers from this compound.
Experimental Protocols
Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a copolyester of this compound and a generic aliphatic diacid.
Materials:
-
This compound
-
Adipic acid (or other suitable dicarboxylic acid)
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Titanium(IV) butoxide (catalyst)
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Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Charge the three-neck flask with equimolar amounts of this compound and adipic acid.
-
Add the catalyst (e.g., 50-250 ppm of Titanium(IV) butoxide) and antioxidant (e.g., 0.1 wt%).
-
Assemble the reaction apparatus and purge thoroughly with nitrogen gas for at least 30 minutes to create an inert atmosphere.
-
Begin stirring and heat the mixture to 180-200°C under a slow stream of nitrogen. The esterification reaction will start, and water will begin to distill off.
-
Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected, indicating the completion of the esterification stage.
-
For the polycondensation stage, gradually increase the temperature to 220-250°C while slowly applying a vacuum (reducing the pressure to <1 mmHg over about an hour).
-
Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The viscosity of the melt will increase significantly as the polymer chain grows.
-
Once the desired viscosity is achieved (as indicated by the stirrer torque), stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor and allow it to cool.
-
The resulting polyester can be pelletized for further processing and characterization.
Diagram of Polyester Synthesis Workflow:
Caption: Workflow for polyester synthesis via melt polycondensation.
Synthesis of a Polyurethane
This protocol outlines a typical two-step prepolymer method for synthesizing a polyurethane using this compound as a chain extender.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn ~1000 g/mol )
-
Diisocyanate (e.g., Isophorone diisocyanate, IPDI)
-
This compound (chain extender)
-
Dibutyltin dilaurate (DBTDL, catalyst)
-
Dry solvent (e.g., N,N-Dimethylformamide, DMF)
-
Nitrogen gas (high purity)
Equipment:
-
Four-neck reaction kettle with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel
-
Heating mantle with temperature controller
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol under vacuum at 80-90°C for at least 2 hours before use.
-
Charge the reaction kettle with the dried polyol and add the diisocyanate via the dropping funnel while stirring under a nitrogen atmosphere. A typical NCO/OH ratio for the prepolymer step is 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Heat the mixture to 70-80°C and maintain for 2-3 hours. Monitor the reaction progress by titrating the isocyanate (NCO) content.
-
-
Chain Extension:
-
Once the theoretical NCO content for the prepolymer is reached, cool the mixture to 50-60°C.
-
Dissolve the this compound in a minimal amount of dry DMF.
-
Slowly add the chain extender solution to the prepolymer with vigorous stirring. The amount of chain extender should be calculated to react with the remaining NCO groups (a slight excess of NCO can be used to ensure complete reaction of the hydroxyl groups).
-
After the addition is complete, continue stirring at 60-70°C for another 1-2 hours until the viscosity increases significantly, indicating polymer formation.
-
-
Isolation:
-
The resulting polyurethane can be cast into a film directly from the solvent or precipitated by pouring the solution into a non-solvent like methanol or water.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Diagram of Polyurethane Synthesis Pathway:
Caption: Two-step synthesis pathway for polyurethanes.
Data Presentation
Table 1: Typical Properties of CHDM-Based Polymers
| Property | Polyester (e.g., PCT) | Polyurethane | Polycarbonate |
| Glass Transition Temp. (Tg) | 80 - 110 °C | 50 - 120 °C | 150 - 180 °C |
| Melting Temperature (Tm) | 280 - 310 °C (for crystalline grades) | N/A (typically amorphous) | N/A (amorphous) |
| Tensile Strength (MPa) | 50 - 70 | 30 - 60 | 60 - 75 |
| Elongation at Break (%) | 10 - 100 | 200 - 600 | 80 - 120 |
| Notched Izod Impact (J/m) | 50 - 100 | > 800 | 600 - 850 |
| Decomposition Temp. (°C) | > 350 | > 300 | > 400 |
Note: These values are approximate and can vary significantly based on the specific co-monomers, molecular weight, and processing conditions.
Logical Relationships in Polymer Structure and Properties
The incorporation of this compound into a polymer backbone is expected to influence its properties in a predictable manner due to its chemical structure.
Diagram of Structure-Property Relationships:
Caption: Influence of monomer structure on polymer properties.
Conclusion
This compound represents a promising monomer for the synthesis of specialty polymers with enhanced thermal and mechanical properties. While direct experimental data is scarce, established polymerization methodologies for similar cycloaliphatic diols provide a robust framework for the development of novel polyesters, polyurethanes, and polycarbonates. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists to explore the potential of this versatile building block in advanced material and drug delivery applications. Further research is warranted to fully characterize the polymers derived from this compound and to exploit the reactivity of its ketone functionality.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Hydroxymethyl)cyclohexanone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(hydroxymethyl)cyclohexanone using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this guide offers detailed experimental protocols, data presentation in tabular format, and workflow visualizations to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of polar compounds like this compound, silica gel is the most commonly used and recommended stationary phase. Its polar surface effectively interacts with the hydroxyl and ketone functional groups, allowing for separation from less polar impurities. Alumina can be an alternative, particularly if the compound is sensitive to the acidic nature of silica gel.
Q2: Which mobile phase system is suitable for the elution of this compound?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate is a standard choice for eluting this compound from a silica gel column. The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to achieve optimal separation. A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content), is often effective. For very polar impurities, adding a small percentage of an even more polar solvent like methanol to the ethyl acetate may be necessary.
Q3: How can I determine the appropriate mobile phase composition before running a column?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step. By testing various solvent mixtures on a TLC plate, you can identify a system where this compound has an Rf value ideally between 0.2 and 0.4. This Rf value generally translates well to column chromatography, ensuring the compound does not elute too quickly (with the solvent front) or too slowly (requiring excessive solvent).
Q4: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: If this compound or other polar impurities are not mobile in 100% ethyl acetate, the mobile phase is not polar enough. You can try adding a small amount of methanol (1-10%) to the ethyl acetate to significantly increase the polarity of the eluent. Alternatively, for compounds that are highly polar, reverse-phase chromatography might be a more suitable purification technique.[1]
Q5: What is "dry loading," and when should I use it?
A5: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This method is particularly useful when the compound has poor solubility in the initial mobile phase. To dry load, dissolve your crude this compound in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent completely to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound elutes with the solvent front. | The mobile phase is too polar. | Start with a less polar mobile phase (e.g., increase the hexane to ethyl acetate ratio). Always perform TLC first to determine an appropriate starting solvent system. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If the compound still does not elute, a small amount of methanol can be added to the eluent. |
| Poor separation of the desired compound from impurities. | The chosen solvent system has insufficient selectivity. | Try a different solvent system. For example, replacing hexane with dichloromethane or ethyl acetate with acetone can alter the selectivity of the separation. Running a gradient elution with a very shallow polarity increase can also improve the resolution of closely eluting compounds. |
| Tailing of the compound band, leading to broad fractions. | Strong interaction between the compound and the stationary phase. | Adding a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid or triethylamine (depending on the compound's nature), can sometimes reduce tailing by competing for active sites on the silica gel. However, be mindful that this will alter the mobile phase's properties. |
| The compound appears to be decomposing on the column. | The compound is sensitive to the acidic nature of silica gel. | The acidity of silica gel can be neutralized by pre-treating it with a base like triethylamine. Alternatively, using a different stationary phase such as alumina may be a better option for acid-sensitive compounds.[1] |
| No compound is detected in the collected fractions. | Several possibilities: compound decomposed, it eluted in the solvent front, or the fractions are too dilute. | Check the first few fractions for your compound. Test the stability of your compound on a silica TLC plate before running the column. Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[1] |
Experimental Protocol
This protocol provides a general procedure for the purification of this compound by silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
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Glass chromatography column with a stopcock
-
Cotton or glass wool
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Sand (optional)
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
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Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. A thin layer of sand can be added on top to prevent disturbance of the silica bed during sample and solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound. A suggested gradient could be:
-
9:1 hexanes:ethyl acetate (2 column volumes)
-
4:1 hexanes:ethyl acetate (4 column volumes)
-
1:1 hexanes:ethyl acetate (until the product has fully eluted)
-
-
The exact gradient should be optimized based on preliminary TLC analysis. A related compound, 4-hydroxycyclohexanone ethylene monoketal, has been purified using a 1:1 mixture of ethyl acetate and hexane.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Mobile Phase Polarity and Expected Rf Values
| Mobile Phase (Hexanes:Ethyl Acetate) | Polarity | Expected Rf of this compound |
| 9:1 | Low | < 0.1 |
| 4:1 | Medium-Low | 0.1 - 0.3 |
| 1:1 | Medium | 0.3 - 0.5 |
| 1:4 | Medium-High | > 0.5 |
Note: These are estimated Rf values. Actual values may vary depending on the specific TLC plates and experimental conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 4-(Hydroxymethyl)cyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4-(Hydroxymethyl)cyclohexanone, catering to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A specific, universally ideal solvent for the recrystallization of this compound is not extensively documented in publicly available literature. However, based on its chemical structure (a polar hydroxyl group and a moderately polar ketone on a cyclohexane ring), a systematic approach to solvent selection is recommended. The principle of "like dissolves like" suggests that polar solvents are a good starting point. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Q2: Which solvents should I screen for the recrystallization of this compound?
A good starting point for solvent screening includes a range of polar and non-polar solvents. Given that this compound is soluble in water, aqueous solutions or solvent mixtures (e.g., ethanol/water, acetone/water) are strong candidates.[1] Other common organic solvents to consider for screening include ethanol, ethyl acetate, acetone, and mixtures with a non-polar solvent like hexanes.
Q3: What are the key physical properties of this compound?
Understanding the physical properties of your compound is crucial for the purification process.
| Property | Value |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| Appearance | Colorless liquid or solid |
| pKa (Predicted) | 14.85 ± 0.10 |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C |
Experimental Protocol: Developing a Recrystallization Procedure
This protocol outlines a systematic approach to developing a successful recrystallization method for this compound.
1. Solvent Screening (Small-Scale)
-
Place a small amount of the crude this compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, hexane, or mixtures like ethanol/water) dropwise at room temperature, observing the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show dissolution at room temperature. A suitable solvent will dissolve the compound completely at or near its boiling point.
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Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.
2. Recrystallization Procedure (Scale-Up)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or solvent system) in small portions while heating the flask on a hot plate. Continue adding the solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals. This can be done by leaving them under vacuum on the filter funnel, followed by further drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
Q1: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and then allow it to cool more slowly. Seeding the solution with a pure crystal of the compound can also help induce crystallization.
Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?
This can happen if too much solvent was used or if the solution is not supersaturated.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface for crystals to nucleate. If that fails, you can add a "seed crystal" of the pure compound. If too much solvent was added, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
Q3: The recovery of my purified compound is very low. How can I improve the yield?
Low recovery can be due to several factors, including using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent that is too warm.
-
Solution: Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. To prevent premature crystallization during filtration, ensure the funnel and receiving flask are pre-heated. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Visualizations
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: General experimental workflow for recrystallization.
References
Common side reactions in the synthesis of 4-(Hydroxymethyl)cyclohexanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions concerning the synthesis of 4-(Hydroxymethyl)cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent synthetic strategies for preparing this compound?
A1: The synthesis of this compound is primarily achieved through two main synthetic routes:
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Reduction of a 4-oxocyclohexanecarboxylate derivative: This common laboratory method involves the selective reduction of an ester, such as ethyl or methyl 4-oxocyclohexanecarboxylate, using a mild reducing agent like sodium borohydride.
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Oxidation of 1,4-cyclohexanedimethanol: This approach entails the selective oxidation of one of the two primary hydroxyl groups of 1,4-cyclohexanedimethanol to the corresponding ketone.
Q2: What are the common impurities that might be present in the final product?
A2: The impurity profile of this compound is highly dependent on the synthetic method employed:
-
From reduction pathways: Potential impurities include unreacted 4-oxocyclohexanecarboxylate ester, the over-reduction product 1,4-cyclohexanedimethanol, and possible regioisomers if an unsymmetrical starting material is used.
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From oxidation pathways: Common impurities are unreacted 1,4-cyclohexanedimethanol, over-oxidized products like 4-oxocyclohexanecarboxylic acid, or a lactone formed via a Baeyer-Villiger oxidation.[1][2] Diones may also be formed if both alcohol functionalities are oxidized.
-
General impurities: Dimeric or oligomeric species can be formed through side reactions such as aldol condensation, irrespective of the primary synthetic route.[3][4]
Q3: What are the recommended methods for purifying this compound?
A3: The standard method for purification is column chromatography on silica gel, with the eluent system tailored to the polarity of the impurities. Vacuum distillation is a viable alternative, though caution is advised to prevent thermal degradation of the product.
Troubleshooting Guides
Problem 1: Low yield of this compound from the reduction of 4-Oxocyclohexanecarboxylate Ester
Potential Causes and Recommended Solutions
| Cause | Solution |
| Incomplete Reaction | Increase the molar equivalents of the reducing agent (e.g., sodium borohydride), prolong the reaction time, or optimize the reaction temperature. |
| Over-reduction to Diol | Employ a milder reducing agent or less stringent reaction conditions, such as lower temperatures. Closely monitor the reaction's progress via TLC or GC to halt it once the starting material is consumed. |
| Ester Hydrolysis | When using hydride-based reducing agents, ensure the reaction is conducted under strictly anhydrous conditions. |
Problem 2: Identification and Mitigation of Unexpected Byproducts
Common Side Reactions and Avoidance Strategies
| Side Reaction | Description | Mitigation Strategy |
| Over-reduction | Reduction of the ketone functionality in addition to the ester, yielding 1,4-cyclohexanedimethanol. | While sodium borohydride is generally more selective for ketones, careful selection of a chemoselective reducing agent that favors ester reduction is crucial. This is particularly relevant when starting from a dicarboxylic acid or a highly reactive ester. |
| Baeyer-Villiger Oxidation | The presence of contaminating oxidizing agents can lead to the oxidation of the cyclohexanone ring, forming a lactone.[1][2] | Use high-purity reagents and ensure the absence of residual oxidants from prior synthetic steps. If employing an oxidation route, maintain strict stoichiometric control of the oxidizing agent. |
| Aldol Condensation | Under acidic or basic conditions, self-condensation of the product can occur, leading to dimeric aldol adducts which may subsequently dehydrate.[3][4] | Maintain a neutral pH during the reaction workup and purification stages. Avoid exposing the product to high temperatures in the presence of acidic or basic catalysts. |
| Cannizzaro-type Reaction | If the synthesis starts from an aldehyde precursor like 4-formylcyclohexanone, treatment with a strong base can induce a disproportionation reaction, yielding the corresponding alcohol and carboxylic acid.[5][6] | This is a specific concern for aldehyde-based syntheses. Ensure the reaction pH is maintained below strongly basic levels. |
Experimental Protocols
Synthesis of this compound via Reduction of Ethyl 4-Oxocyclohexanecarboxylate
-
Reaction Setup: Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in a suitable alcoholic solvent like ethanol or methanol in a round-bottom flask.
-
Reduction Step: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5–2.0 eq) in portions over a 30-minute period, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the mixture to stir at room temperature and monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup Procedure: Upon completion, cautiously quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid at 0 °C. Extract the product from the aqueous phase using an appropriate organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
Data Presentation
Table 1: Summary of Expected Products and Potential Byproducts
| Compound | Structure | Role in Reduction Route | Role in Oxidation Route | Comments |
| This compound |
| Desired Product | Desired Product | The target molecule. |
| 1,4-Cyclohexanedimethanol |
| Over-reduction Byproduct | Starting Material | Its similar polarity can complicate purification.[7] |
| Ethyl 4-oxocyclohexanecarboxylate |
| Starting Material | - | Represents incomplete reaction. |
| 4-Oxocyclohexanecarboxylic acid |
| - | Over-oxidation Byproduct | Results from the oxidation of the hydroxymethyl group.[8] |
| ε-Caprolactone derivative | Structure varies | Baeyer-Villiger Byproduct | Baeyer-Villiger Byproduct | Arises from ring-expansion oxidation.[1][2] |
| Aldol Adduct | Dimeric structure | Possible Byproduct | Possible Byproduct | Can form under non-neutral pH, leading to high molecular weight impurities.[3][4] |
Visualizations
Caption: Key synthetic routes to this compound highlighting major potential side products.
Caption: A logical workflow to diagnose and resolve common synthetic challenges.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 4-(Hydroxymethyl)cyclohexanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 4-(Hydroxymethyl)cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through a two-step process starting from a commercially available precursor. The most common route involves the protection of the ketone in 4-oxocyclohexanecarbaldehyde, followed by reduction of the aldehyde and subsequent deprotection. An alternative approach is the selective oxidation of cis- or trans-4-(hydroxymethyl)cyclohexanol.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
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Incomplete reaction: The reduction of the aldehyde or the oxidation of the alcohol may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Side reactions: Over-oxidation of the alcohol to a carboxylic acid or undesired side reactions due to reactive intermediates can reduce the yield of the desired product.
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Sub-optimal reaction conditions: Temperature, reaction time, and catalyst loading are critical parameters that need to be optimized.
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Purification losses: The polarity of this compound can make it challenging to isolate. Significant product loss can occur during aqueous work-up and chromatographic purification.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A3: The presence of multiple spots on a TLC plate indicates the formation of impurities. Depending on the synthetic route, these could include:
-
Starting material: Unreacted 4-oxocyclohexanecarbaldehyde or 4-(hydroxymethyl)cyclohexanol.
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Over-oxidation product: 4-Oxocyclohexanecarboxylic acid, if the oxidation step is too harsh.
-
Diol: If the ketone is unintentionally reduced during the aldehyde reduction step, 1,4-bis(hydroxymethyl)cyclohexane may be formed.
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Aldol condensation products: Under basic or acidic conditions, the enolizable ketone can undergo self-condensation.
Q4: How can I effectively purify this compound?
A4: Due to its polarity, purification can be challenging. Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. For highly polar impurities, reverse-phase chromatography may be necessary. Distillation under reduced pressure is another potential purification method, provided the compound is thermally stable.
Troubleshooting Guides
Low Yield in the Oxidation of 4-(Hydroxymethyl)cyclohexanol
| Problem | Possible Cause | Solution |
| Low Conversion | Insufficient oxidant | Increase the molar equivalents of the oxidizing agent. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Catalyst deactivation | Use fresh catalyst or a higher catalyst loading. | |
| Formation of Carboxylic Acid | Over-oxidation | Use a milder oxidizing agent (e.g., PCC, PDC, or Dess-Martin periodinane). |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Complex Product Mixture | Non-selective oxidant | Employ a more selective oxidant that specifically targets the secondary alcohol. |
Issues with Aldehyde Reduction Step
| Problem | Possible Cause | Solution |
| Reduction of Ketone | Use of a strong reducing agent | Employ a milder and more selective reducing agent, such as sodium borohydride (NaBH₄), at low temperatures. |
| Incomplete Reaction | Insufficient reducing agent | Increase the molar equivalents of the reducing agent. |
| Low reaction temperature | Allow the reaction to warm to room temperature after the initial low-temperature addition. |
Experimental Protocols
Protocol 1: Oxidation of trans-4-(Hydroxymethyl)cyclohexanol
This protocol describes a general procedure for the selective oxidation of the secondary alcohol to a ketone.
-
Dissolve trans-4-(Hydroxymethyl)cyclohexanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction by adding isopropanol.
-
Filter the mixture through a pad of celite or silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Technical Support Center: Hydroxymethylation of Cyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve yield and address common challenges in the hydroxymethylation of cyclohexanone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydroxymethylation of cyclohexanone, presented in a question-and-answer format.
Question 1: Why is the yield of the desired monohydroxymethylated product low, with a high percentage of polyhydroxymethylated byproducts?
Answer:
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Possible Cause: The initially formed monohydroxymethylated product can be deprotonated again by the base present in the reaction mixture, leading to a second hydroxymethylation. This is more likely to occur if a strong base is used in excess or if the reaction time is prolonged.[1]
-
Troubleshooting Steps:
-
Stoichiometry of the Base: Use a stoichiometric amount of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to ensure complete conversion of cyclohexanone to its enolate before adding the formaldehyde source. This minimizes excess base that could deprotonate the product.[1]
-
Reaction Time and Temperature: Keep the reaction time to a minimum and maintain a low temperature (e.g., -78°C) to reduce the rate of a second deprotonation and subsequent reaction.[1]
-
Order of Addition: Add the formaldehyde source (e.g., paraformaldehyde or formalin) slowly to the pre-formed enolate solution at a low temperature.[1]
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Question 2: My reaction is producing a significant amount of high molecular weight byproducts, suggesting aldol condensation. How can this be prevented?
Answer:
-
Possible Cause: The enolate of cyclohexanone can act as a nucleophile and attack the carbonyl group of another unreacted cyclohexanone molecule, initiating an aldol condensation reaction. This side reaction is more prevalent when weaker bases are used, as a significant concentration of the starting ketone remains in the presence of the enolate.[1]
-
Troubleshooting Steps:
-
Choice of Base: Employ a strong, non-nucleophilic base like LDA to rapidly and completely convert cyclohexanone to its enolate form. This minimizes the concentration of neutral cyclohexanone available for aldol reactions.
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Pre-formation of Enolate: Ensure the enolate is fully formed before the addition of the electrophile (formaldehyde). This is typically achieved by stirring the ketone and base mixture for a sufficient time (e.g., 1 hour at -78°C) before proceeding.[1]
-
Question 3: The reaction yield is low due to poor conversion of the starting material. What are the potential causes and solutions?
Answer:
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Possible Cause: Low conversion can stem from several issues, including an inactive catalyst, poor substrate solubility, or an unfavorable reaction equilibrium.[2]
-
Troubleshooting Steps:
-
Catalyst Activity: If using a catalyst (organocatalyst, metal-based, or biocatalyst), ensure it is active and used at the appropriate loading percentage. For biocatalysts like Baker's yeast, confirm activation (e.g., by observing fermentation).[2]
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Substrate Solubility: Cyclohexanone has limited solubility in aqueous media often required for biocatalysis or certain organocatalytic systems.[2] To address this, consider implementing a biphasic system with a water-immiscible organic solvent (like hexane) or using a co-solvent to improve substrate availability.[2]
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Formaldehyde Source: Use a fresh, high-quality source of formaldehyde, such as paraformaldehyde or recently prepared formalin, as polymerization or degradation of the reagent can lead to lower reactivity.[3]
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Question 4: I am having difficulty isolating the final product from the reaction mixture. How can I improve product recovery?
Answer:
-
Possible Cause: The product, 2-(hydroxymethyl)cyclohexanone, is a polar molecule with significant water solubility, which can make extraction from aqueous layers challenging.[2]
-
Troubleshooting Steps:
-
Salting Out: After quenching the reaction, saturate the aqueous layer with a salt like sodium chloride (NaCl) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.[2]
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Continuous Extraction: For highly polar products, a standard separatory funnel extraction may be inefficient. Use a continuous liquid-liquid extractor with a suitable solvent (e.g., ethyl acetate) for several hours to ensure complete recovery.[2]
-
Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate, in multiple portions (e.g., 3 x 50 mL) to effectively extract the product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-catalyzed hydroxymethylation of cyclohexanone? The reaction proceeds via the formation of a cyclohexanone enolate by deprotonation at the α-carbon using a base. This enolate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. A subsequent workup step protonates the resulting alkoxide to yield the 2-(hydroxymethyl)cyclohexanone product.
Q2: How can I control the stereoselectivity of the hydroxymethylation reaction? Controlling stereoselectivity, particularly for asymmetric synthesis, requires the use of chiral catalysts. Different catalytic systems can be employed:
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Organocatalysts: Chiral amino acids like L-Threonine or L-Proline can catalyze the direct asymmetric α-hydroxymethylation, providing moderate to good yields and high enantiomeric excess (e.e.).[4]
-
Metal-Based Catalysts: Chiral scandium complexes, prepared in situ, can be effective for asymmetric hydroxymethylation in aqueous media.[4]
-
Biocatalysts: Thiamine diphosphate (ThDP)-dependent lyases can achieve very high enantiomeric excess (>99% e.e.).[4]
Q3: What are the advantages of using an organocatalyst like L-Threonine? L-Threonine is an attractive choice because it is a readily available, inexpensive, and environmentally friendly amino acid. It can be used in relatively low molar percentages (e.g., 10 mol%) to achieve good yield and high enantioselectivity.[4]
Q4: What is the role of a dehydrating agent like magnesium sulfate in some protocols? In reactions using aqueous formaldehyde (formalin), a dehydrating agent like anhydrous magnesium sulfate is sometimes added to remove water from the reaction mixture. This can help shift the equilibrium towards the product and prevent potential side reactions that may be promoted by water.[4]
Data Presentation: Performance of Catalytic Systems
The following table summarizes the performance of representative catalytic systems for the asymmetric hydroxymethylation of cyclohexanone.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| Organocatalyst | L-Threonine | 10 | 24 | 42 | 87 |
| Organocatalyst | L-Proline | 20-30 | 12-48 | Moderate to Good | Up to 95% |
| Metal-Based Catalyst | Chiral 2,2'-Bipyridine Scandium Complex | 5 | 12-24 | Good | High |
| Biocatalyst | ThDP-dependent Lyase | Whole cells | 24-72 | Variable | Up to >99% |
Data sourced from BenchChem comparative guide.[4]
Experimental Protocols
Protocol 1: Organocatalytic α-Hydroxymethylation using L-Threonine [4]
-
Materials:
-
Cyclohexanone (1.0 mmol)
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L-Threonine (0.1 mmol, 10 mol%)
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Formalin (aqueous formaldehyde, 37%, 2.0 mmol)
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Anhydrous magnesium sulfate (MgSO₄)
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Solvent (e.g., Dimethyl Sulfoxide - DMSO)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
-
-
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) and L-Threonine (0.1 mmol) in the chosen solvent, add formalin (2.0 mmol).
-
Add anhydrous magnesium sulfate as a dehydrating agent.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Base-Mediated Hydroxymethylation under Kinetic Control [1]
-
Materials:
-
Diisopropylamine (1.05 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi, 1.05 equivalents)
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Cyclohexanone (1.0 equivalent)
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Paraformaldehyde (1.1 equivalents)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
-
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.05 eq.) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Add n-BuLi (1.05 eq.) dropwise, maintaining the temperature at -78°C. Stir for 30 minutes to form the LDA solution.
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Enolate Formation: Add cyclohexanone (1.0 eq.) dropwise to the freshly prepared LDA solution at -78°C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Hydroxymethylation: Add paraformaldehyde (1.1 eq.) in one portion to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78°C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography.
-
Visualizations
Caption: Reaction pathway for the base-catalyzed hydroxymethylation of cyclohexanone.
Caption: General experimental workflow for hydroxymethylation of cyclohexanone.
References
Stability of 4-(Hydroxymethyl)cyclohexanone under acidic or basic conditions
Welcome to the technical support center for 4-(Hydroxymethyl)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a bifunctional molecule containing both a ketone and a primary alcohol. Its stability is primarily influenced by the reaction conditions, particularly pH and temperature. The main degradation pathways are acid- and base-catalyzed aldol condensations and oxidation of the primary alcohol.[1] Under harsh conditions, other reactions such as dehydration may occur.
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, this compound can undergo several reactions:
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Aldol Condensation: The ketone can be protonated, which activates the alpha-carbon for enolization. The enol can then act as a nucleophile, attacking the carbonyl group of another molecule, leading to a self-aldol condensation product. Subsequent dehydration of the aldol adduct is common, especially at elevated temperatures, to form an α,β-unsaturated ketone.
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Dehydration: The hydroxymethyl group can be protonated, followed by the elimination of a water molecule to form a carbocation. This can lead to the formation of various unsaturated products.
Q3: What reactions are expected under basic conditions?
A3: Basic conditions promote the formation of an enolate from the ketone. This enolate is a potent nucleophile and can participate in:
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Aldol Condensation: The enolate can attack the carbonyl group of another molecule of this compound, leading to a dimeric aldol adduct. This adduct can then dehydrate to form a more stable α,β-unsaturated ketone.[2][3][4]
-
Intramolecular Reactions: While less likely due to ring strain, the possibility of intramolecular reactions should be considered, especially under forcing conditions.
Q4: Is this compound susceptible to oxidation?
A4: Yes, the primary alcohol of the hydroxymethyl group is susceptible to oxidation.[1] Depending on the oxidizing agent and reaction conditions, it can be oxidized to the corresponding aldehyde (4-formylcyclohexanone) or further to the carboxylic acid (4-oxocyclohexane-1-carboxylic acid). The ketone functionality is generally stable to mild oxidizing agents but can be cleaved under more aggressive oxidative conditions.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis after storage in an acidic mobile phase.
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Possible Cause: Acid-catalyzed degradation, likely aldol condensation and subsequent dehydration.
-
Troubleshooting Steps:
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Analyze the new peaks: Use LC-MS to determine the molecular weights of the degradation products. Dimeric condensation products (with or without the loss of water) are likely.
-
Adjust mobile phase pH: If possible, increase the pH of the mobile phase to a neutral or slightly acidic condition where the compound is more stable.
-
Control temperature: Analyze samples at a controlled, cool temperature to minimize degradation during the analysis.
-
Perform a forced degradation study: To confirm the identity of the degradants, intentionally degrade a sample under acidic conditions and compare the resulting chromatogram with your sample.
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Issue 2: Loss of sample purity when conducting reactions in the presence of a strong base.
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Possible Cause: Base-catalyzed self-condensation (aldol reaction).
-
Troubleshooting Steps:
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Lower the reaction temperature: Aldol condensations are often temperature-dependent. Running the reaction at a lower temperature may reduce the rate of this side reaction.
-
Use a non-nucleophilic base: If the intended reaction does not require enolate formation, consider using a sterically hindered, non-nucleophilic base.
-
Control reaction time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the formation of condensation byproducts.
-
Characterize byproducts: Isolate and characterize the byproducts to confirm the degradation pathway.
-
Issue 3: Formation of new impurities upon exposure to air or oxidizing agents.
-
Possible Cause: Oxidation of the hydroxymethyl group.
-
Troubleshooting Steps:
-
Protect from air: Store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid incompatible reagents: Be mindful of using oxidizing agents in subsequent reaction steps.
-
Identify oxidation products: Use analytical techniques such as NMR and MS to identify the aldehyde or carboxylic acid derivatives.
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Data Presentation
Table 1: Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Product Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Acidic | 2-(1-hydroxy-4-(hydroxymethyl)cyclohexyl)-4-(hydroxymethyl)cyclohexan-1-one (Aldol Adduct) | C₁₄H₂₄O₄ | 256.34 |
| 4-(hydroxymethyl)-2-(4-(hydroxymethyl)cyclohex-1-en-1-yl)cyclohexan-1-one (Dehydrated Aldol) | C₁₄H₂₂O₃ | 238.32 | |
| Basic | 2-(1-hydroxy-4-(hydroxymethyl)cyclohexyl)-4-(hydroxymethyl)cyclohexan-1-one (Aldol Adduct) | C₁₄H₂₄O₄ | 256.34 |
| 4-(hydroxymethyl)-2-(4-(hydroxymethyl)cyclohex-1-en-1-yl)cyclohexan-1-one (Dehydrated Aldol) | C₁₄H₂₂O₃ | 238.32 | |
| Oxidative | 4-formylcyclohexanone | C₇H₁₀O₂ | 126.15 |
| 4-oxocyclohexane-1-carboxylic acid | C₇H₁₀O₃ | 142.15 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with 1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Prepare a 0.1 mg/mL solution of the stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.
-
Instrumentation: HPLC with a UV or PDA detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) in the initial mobile phase composition.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting decision tree for unexpected degradation.
References
Removal of unreacted formaldehyde from 4-(Hydroxymethyl)cyclohexanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(hydroxymethyl)cyclohexanone, with a specific focus on the removal of unreacted formaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the hydroxymethylation of cyclohexanone with formaldehyde. This reaction is typically carried out as a base-catalyzed aldol condensation or an acid-catalyzed Prins-type reaction.[1][2][3][4] The reaction involves the nucleophilic attack of the cyclohexanone enolate (in base) or enol (in acid) on the electrophilic carbonyl carbon of formaldehyde.
Q2: Why is the removal of unreacted formaldehyde critical?
A2: Unreacted formaldehyde is a common impurity that can be difficult to remove due to its high reactivity and solubility. Its presence can interfere with subsequent reaction steps, act as a catalyst poison in hydrogenation reactions, and lead to the formation of unwanted byproducts.[5] Furthermore, formaldehyde is a known carcinogen and its removal is essential for the safety and purity of the final product.
Q3: What are the primary methods for removing unreacted formaldehyde from the reaction mixture?
A3: There are several effective methods for the removal of unreacted formaldehyde:
-
Quenching: This involves the addition of a "scavenger" compound that reacts with formaldehyde to form a more easily removable adduct. Common scavengers include glycine, Tris buffer, sodium bisulfite, and primary amines.[6]
-
Acetal Formation and Distillation: In the presence of an alcohol (like methanol) and an acid catalyst, formaldehyde can be converted to its corresponding acetal (e.g., dimethoxymethane). This acetal has a lower boiling point than this compound and can be removed by distillation.[5]
-
Extractive Work-up: A carefully designed aqueous work-up can be used to partition the more water-soluble formaldehyde into the aqueous phase, separating it from the desired organic product.[7][8][9]
-
Steam Distillation: For compounds that are steam-volatile and water-insoluble, steam distillation can be an effective purification method.[10][11]
Q4: How can I monitor the progress of the reaction and the removal of formaldehyde?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). To specifically quantify the amount of residual formaldehyde, High-Performance Liquid Chromatography (HPLC) with a derivatizing agent is a common and sensitive method.[12][13][14][15][16] Derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) or 4-methylbenzenesulfonohydrazide (MBSH) react with formaldehyde to form a UV-active compound that is easily detectable.[12][13]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC to ensure it has gone to completion. - Increase the reaction time or temperature, but be cautious as this may promote side reactions.[17] - Ensure the catalyst (acid or base) is active and used in the correct stoichiometric amount. |
| Side Reactions | - Poly-hydroxymethylation: The product can react with additional formaldehyde molecules. To minimize this, use a controlled stoichiometry of formaldehyde (ideally a slight excess of cyclohexanone). - Cannizzaro Reaction (in base): Formaldehyde can disproportionate to methanol and formate. This is more prevalent at higher temperatures. Maintain a controlled reaction temperature. - Dioxane Formation (in acid): An excess of formaldehyde under acidic conditions can lead to the formation of dioxane byproducts.[1][2] Use a stoichiometric amount of formaldehyde. |
| Product Degradation | - The product may be unstable under harsh acidic or basic conditions or at elevated temperatures. Neutralize the reaction mixture promptly after completion and avoid excessive heat during work-up and purification. |
Issue 2: Presence of Unreacted Formaldehyde in the Final Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Quenching | - Ensure the quenching agent is added in a sufficient molar excess to react with all the remaining formaldehyde. - Allow adequate time for the quenching reaction to complete before proceeding with the work-up. - Consider the pH of the reaction mixture, as the efficiency of some scavengers is pH-dependent. |
| Incomplete Acetal Formation/Distillation | - Use a sufficient excess of the alcohol (e.g., methanol) and an appropriate acid catalyst to drive the acetal formation to completion.[5] - Ensure the distillation is carried out efficiently to remove the lower-boiling acetal. A fractionating column may be necessary for a clean separation. |
| Ineffective Extractive Work-up | - Perform multiple extractions with water or a suitable aqueous solution to maximize the removal of formaldehyde.[8] - "Salting out" by adding a saturated salt solution (e.g., NaCl or K₂CO₃) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase and improve separation.[10] |
| Emulsion Formation during Work-up | - Emulsions can trap impurities in the organic layer. To break emulsions, you can add brine, use a centrifuge, or filter the mixture through a pad of Celite. |
Data Presentation
Table 1: Comparison of Formaldehyde Removal Strategies
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Quenching with Glycine | Forms a Schiff base with formaldehyde. | Moderate to High[6] | Readily available, mild conditions. | The resulting adduct may still be water-soluble and require an aqueous work-up. |
| Quenching with Tris Buffer | Reacts with formaldehyde to form a stable cyclic adduct. | High[6] | Efficient at neutral to slightly basic pH. | Can be more expensive than other scavengers. |
| Quenching with Sodium Bisulfite | Forms a water-soluble bisulfite adduct. | High | Effective and inexpensive. | The reaction is reversible, and the pH needs to be carefully controlled. |
| Acetal Formation & Distillation | Converts formaldehyde to a volatile acetal. | Very High[5] | Can achieve very low residual formaldehyde levels. | Requires an additional reaction step and careful distillation. |
| Extractive Work-up | Partitions formaldehyde into an aqueous phase. | Moderate[7][9] | Simple and avoids the use of additional reagents. | May not be sufficient for achieving very high purity; can lead to product loss if the product has some water solubility. |
Note: The efficiency of each method can vary depending on the specific reaction conditions, the concentration of unreacted formaldehyde, and the scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound via L-Proline Catalysis
This protocol is based on the principles of organocatalytic α-hydroxymethylation.[18]
Materials:
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Cyclohexanone
-
Aqueous Formaldehyde (37 wt. % in H₂O)
-
L-Proline
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclohexanone (1.0 equiv.) in DMSO, add L-proline (0.2 equiv.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add aqueous formaldehyde (1.2 equiv.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Removal of Unreacted Formaldehyde by Quenching with Glycine
-
After the synthesis reaction is deemed complete, cool the reaction mixture to room temperature.
-
Prepare a solution of glycine (1.5 equivalents based on the initial amount of formaldehyde) in water.
-
Slowly add the glycine solution to the reaction mixture with vigorous stirring.
-
Stir the mixture for 1-2 hours at room temperature to allow for the complete reaction with formaldehyde.
-
Proceed with the standard extractive work-up as described in the synthesis protocol.
Protocol 3: Removal of Unreacted Formaldehyde by Acetal Formation and Distillation
This protocol is adapted from a general method for formaldehyde removal.[5]
-
After the synthesis reaction, neutralize the mixture if necessary.
-
Add an excess of methanol (at least 3 equivalents based on the initial amount of formaldehyde) and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Stir the mixture at room temperature for several hours to allow for the formation of dimethoxymethane.
-
Set up a fractional distillation apparatus.
-
Carefully distill the mixture. The lower-boiling dimethoxymethane (b.p. 42 °C) will distill first, followed by any excess methanol.
-
The desired product, this compound, will remain in the distillation flask and can be further purified by vacuum distillation if necessary.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting residual formaldehyde in the final product.
References
- 1. Prins reaction - Wikipedia [en.wikipedia.org]
- 2. Understanding The Prins Reaction: Formaldehyde And Water [unacademy.com]
- 3. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. US2307937A - Removal of formaldehyde from mixtures containing the same - Google Patents [patents.google.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. [PDF] Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Semantic Scholar [semanticscholar.org]
- 10. iq.usp.br [iq.usp.br]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography [ouci.dntb.gov.ua]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting low yields in reactions involving 4-(Hydroxymethyl)cyclohexanone
Technical Support Center: 4-(Hydroxymethyl)cyclohexanone Reactions
Welcome to the technical support center for troubleshooting reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues encountered during common transformations of this compound.
FAQ 1: Why is my oxidation of the primary alcohol yielding the aldehyde/carboxylic acid in low yields?
Low yields in the oxidation of this compound are often due to incomplete reaction, over-oxidation, or side reactions involving the ketone.
Potential Causes & Troubleshooting Steps:
-
Incomplete Conversion:
-
Suboptimal Reagent Choice: Mild oxidants are necessary to prevent over-oxidation. The Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is a reliable method for converting the primary alcohol to the corresponding aldehyde under mild conditions, which avoids the use of heavy metals.[1]
-
Insufficient Reagent: Ensure you are using the correct stoichiometry. For a Swern oxidation, typical molar equivalents are 1.5 eq. of oxalyl chloride and 2.2 eq. of DMSO relative to the alcohol.[1]
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.[2]
-
-
Over-oxidation to Carboxylic Acid:
-
Harsh Oxidants: Strong oxidizing agents like Jones reagent (CrO₃ in sulfuric acid) can easily oxidize the intermediate aldehyde to a carboxylic acid, especially at elevated temperatures.[2][3]
-
Temperature Control: For sensitive substrates, maintain low temperatures. The Swern oxidation is typically performed at -78 °C to enhance selectivity.[1]
-
-
Side Reactions:
-
Baeyer-Villiger Oxidation: The ketone moiety can be susceptible to oxidation by certain reagents (e.g., peroxy acids), leading to a lactone byproduct. If this is suspected, choose a more chemoselective oxidant.
-
Aldol Condensation: Under basic conditions, the ketone can self-condense, leading to high molecular weight byproducts.[4] This is particularly relevant if the chosen oxidation conditions are basic.
-
dot
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// Edges Start -> Check_Conversion; Start -> Check_Overoxidation; Start -> Check_Side_Products;
Check_Conversion -> Sol_Reagent [label=" Incomplete\n reaction"]; Check_Conversion -> Sol_Stoichiometry [label=" Reagent\n limiting"];
Check_Overoxidation -> Sol_Reagent [label=" Oxidant too\n strong"]; Check_Overoxidation -> Sol_Temp [label=" High temp.\n causing issues"];
Check_Side_Products -> Sol_Chemoselectivity [label=" Baeyer-Villiger\n or Aldol"]; } Caption: Troubleshooting workflow for low yield oxidation.
FAQ 2: My reductive amination is inefficient. What are the common pitfalls?
Reductive amination is a powerful C-N bond-forming reaction, but its success with this compound hinges on careful control of conditions to favor iminium ion formation and subsequent reduction.[5]
Potential Causes & Troubleshooting Steps:
-
Low Imine/Iminium Formation:
-
pH Control: The initial condensation of the ketone and amine is typically favored under mildly acidic conditions (pH 4-6). Acetic acid is a common catalyst.[5]
-
Water Removal: The formation of the imine intermediate releases water. For sluggish reactions, using molecular sieves can drive the equilibrium forward.[6]
-
-
Inefficient Reduction:
-
Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild and selectively reduces the iminium ion in the presence of the ketone, minimizing the formation of the diol byproduct.[5] Stronger reductants like sodium borohydride (NaBH₄) can reduce the starting ketone.
-
Order of Addition: Add the reducing agent after allowing the ketone and amine to stir for a period (e.g., 20-30 minutes) to allow for iminium ion formation.[5]
-
-
Competing Reactions:
-
Ketone Reduction: As mentioned, the ketone can be reduced to a diol if the reducing agent is too reactive or if conditions are not optimized.
-
Over-Alkylation: In reactions with ammonia or primary amines, over-alkylation can occur, leading to secondary or tertiary amines.[7] Using an excess of the amine can sometimes favor the formation of the primary amine product.[7]
-
-
Catalyst Issues (for Catalytic Hydrogenation):
-
Catalyst Poisoning: Impurities in starting materials or solvents can poison the catalyst (e.g., Pd/C, Rh-Ni).[8] Analysis of reactants by GC-MS can help identify potential poisons.[8]
-
Catalyst Activity: The choice and preparation of the catalyst are crucial. For example, bimetallic Rh-Ni catalysts have shown higher conversion rates than monometallic Rh catalysts in the reductive amination of cyclohexanone.[7]
-
dot
// Nodes Problem [label="Low Yield of Amine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause1 [label="Poor Iminium Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Inefficient Reduction", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Side Reaction: Ketone Reduction", fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Catalyst Deactivation (if applicable)", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1a [label="Optimize pH (4-6)\n(e.g., add Acetic Acid)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Remove Water\n(e.g., Molecular Sieves)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use Selective Reductant\n(e.g., NaBH(OAc)₃)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Use Fresh/High-Activity Catalyst\n& Purified Reagents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Problem -> Cause4;
Cause1 -> Solution1a; Cause1 -> Solution1b; Cause2 -> Solution2; Cause3 -> Solution2; Cause4 -> Solution4; } Caption: Problem-to-solution map for reductive amination.
FAQ 3: How can I avoid polymerization or intramolecular side reactions?
This compound is a bifunctional molecule, containing both a nucleophilic alcohol and an electrophilic ketone. This duality can lead to undesired intramolecular or intermolecular reactions (polymerization).
Potential Causes & Troubleshooting Steps:
-
Intramolecular Reactions:
-
Hemiacetal Formation: The alcohol can attack the ketone intramolecularly, especially under acidic or basic conditions, to form a cyclic hemiacetal. This can be a reversible process, but the hemiacetal may be unreactive in the desired pathway.
-
Protecting Groups: To prevent this, one of the functional groups can be temporarily protected.[9] For example, the alcohol can be protected as a silyl ether (e.g., TBDMS) or the ketone as an acetal (e.g., using ethylene glycol).[9] The choice of protecting group depends on its stability to the subsequent reaction conditions.[9]
-
-
Intermolecular Reactions (Polymerization):
-
High Concentration: Polymerization is more likely at high concentrations where molecules are more likely to react with each other.
-
High Dilution: Running the reaction under high dilution conditions can favor the desired intramolecular reaction (if applicable) or prevent intermolecular side reactions by decreasing the probability of molecules encountering one another.
-
Quantitative Data Summary
While specific yields are highly dependent on the exact substrate and reaction conditions, the following table summarizes typical catalyst performance in a related reaction, the reductive amination of cyclohexanone, which can provide insights into catalyst selection.
| Catalyst | Conversion (%) (at 300 min) | Selectivity (%) (Cyclohexylamine) | Yield (%) |
| Monometallic Rh/SiO₂ | 83.4 | 99.1 | ~82.6 |
| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 | 96.4 |
| (Data adapted from a study on the reductive amination of cyclohexanone, which serves as a model for the reactivity of the ketone moiety)[7] |
Key Experimental Protocols
Protocol 1: Swern Oxidation of the Alcohol to an Aldehyde
This protocol is a mild and effective method for oxidizing the primary alcohol of this compound to 4-formylcyclohexanone.[1]
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard workup and purification reagents.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).[1]
-
Slowly add oxalyl chloride (1.5 eq.) to the cooled DCM.[1]
-
Activation: In a separate flask, prepare a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride mixture at -78 °C and stir for 15 minutes.[1]
-
Alcohol Addition: Prepare a solution of this compound (1.0 eq.) in anhydrous DCM and add it slowly to the reaction mixture at -78 °C. Stir for 30 minutes.[1]
-
Base Addition: Slowly add triethylamine (5.0 eq.) to the mixture at -78 °C and stir for another 30 minutes.[1]
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction with water. Perform a standard aqueous workup, extracting with DCM. The combined organic layers should be washed with dilute acid, bicarbonate solution, and brine, then dried and concentrated.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
dot
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// Edges Start -> Setup; Setup -> Activate; Activate -> Add_Alcohol; Add_Alcohol -> Add_Base; Add_Base -> Warm_Workup; Warm_Workup -> Purify; Purify -> End; } Caption: Step-by-step workflow for the Swern oxidation.
Protocol 2: Reductive Amination with Benzylamine
This protocol details the formation of an N-substituted amine using sodium triacetoxyborohydride.[5]
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Standard workup and purification reagents.
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous DCM.[5]
-
Amine & Acid Addition: Add benzylamine (1.1 eq.) followed by glacial acetic acid (1.2 eq.). Stir the solution at room temperature for 20-30 minutes to facilitate iminium ion formation.[5]
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions.[5]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
Preventing polymerization of 4-(Hydroxymethyl)cyclohexanone during storage
Welcome to the technical support center for 4-(Hydroxymethyl)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and stability of this compound.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the storage and use of this compound.
Issue 1: The viscosity of the stored this compound has increased, or it has become a solid.
-
Question: My this compound, which was initially a liquid or low-melting solid, has become viscous or has solidified during storage. What could be the cause?
-
Answer: An increase in viscosity or solidification is a strong indicator of polymerization. The most probable cause is a self-condensation reaction, specifically a base-catalyzed aldol condensation. In this reaction, the ketone functional group of one molecule reacts with the alpha-carbon of another, leading to the formation of dimers, oligomers, and eventually polymers. This process is accelerated by the presence of basic contaminants, elevated temperatures, and exposure to air.
Issue 2: I observe a color change in my this compound sample.
-
Question: The color of my this compound has changed from colorless/white to yellow or brown. What does this signify?
-
Answer: A color change to yellow or brown can be indicative of degradation. This may be due to the formation of conjugated systems resulting from the dehydration of aldol condensation products. Additionally, oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid can also lead to the formation of colored impurities.
Issue 3: My experimental results are inconsistent when using older batches of this compound.
-
Question: I am experiencing poor yields or unexpected side products in my reactions using a previously opened container of this compound. Could the starting material be the issue?
-
Answer: Yes, inconsistent experimental outcomes are often a result of using a degraded starting material. The presence of oligomers or oxidation byproducts from improper storage can interfere with your reaction, leading to lower yields of the desired product and the formation of impurities. It is crucial to assess the purity of the material before use if degradation is suspected.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To minimize the risk of polymerization and degradation, this compound should be stored under the conditions outlined in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated at 2°C - 8°C | Reduces the rate of chemical reactions, including aldol condensation and oxidation. |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon) | Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the alcohol functionality. |
| Container | Tightly sealed, opaque glass container | Prevents exposure to moisture and light, which can catalyze degradation. Opaque glass protects from light-induced reactions. |
| pH | Avoid basic conditions | The primary polymerization pathway, aldol condensation, is base-catalyzed. Ensure storage containers are free of basic residues. |
Q2: What are the potential degradation pathways for this compound?
A2: The two primary degradation pathways are:
-
Base-Catalyzed Aldol Condensation: This is the most likely cause of polymerization. The presence of trace amounts of base can initiate the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl group of another molecule. This process can continue, leading to the formation of higher molecular weight species.
-
Oxidation: The primary alcohol of the hydroxymethyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid. This can be initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.
Q3: How can I prevent the polymerization of this compound during storage?
A3: In addition to the recommended storage conditions, consider the following preventative measures:
-
Use of Stabilizers: For long-term storage, the addition of a small amount of a suitable inhibitor can be beneficial.
-
Acidic Stabilizers: To counteract any trace basic impurities that could catalyze aldol condensation, a very low concentration (in the ppm range) of a weak, non-volatile acid like citric acid could be considered.
-
Antioxidants: To prevent oxidation, the addition of a radical scavenger such as butylated hydroxytoluene (BHT) or a tocopherol at a low concentration (e.g., 100-500 ppm) can be effective.
-
-
pH Control: Ensure that all vessels and equipment used for handling and storing the compound are scrupulously clean and free from basic residues.
Q4: How can I test for polymerization in my sample of this compound?
A4: Several analytical techniques can be employed to detect and quantify polymerization:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the monomer from any oligomers that may have formed. A reverse-phase method can be developed to monitor the purity of the sample over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the monomer and potentially some of the smaller oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of new signals corresponding to the structures of aldol adducts or oxidation products.
-
Viscometry: A simple, albeit less quantitative, method is to monitor the viscosity of the sample. A noticeable increase in viscosity is a strong indication of polymerization.
Experimental Protocols
Protocol for Monitoring the Purity of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of oligomers.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
4. Data Analysis:
-
The monomer of this compound should elute as a major peak.
-
The presence of earlier or later eluting peaks may indicate the formation of more polar or less polar degradation products, including oligomers.
-
The purity of the sample can be estimated by the relative peak area of the monomer. A decrease in the monomer peak area over time for a sample stored under specific conditions indicates instability.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing stability issues with this compound.
Handling and safety precautions for 4-(Hydroxymethyl)cyclohexanone
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 4-(Hydroxymethyl)cyclohexanone (CAS: 38580-68-6).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the molecular formula C7H12O2.[1][2] It is often used as a reagent or intermediate in organic synthesis, including in the development of pharmaceuticals.[2] It can exist as a solid or a colorless to pale yellow viscous liquid.[2][3]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards include:
The signal word for this chemical is typically "Warning" or "Danger".[1][3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: To ensure safety, the following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side protection. A face shield may be appropriate for larger quantities or when there is a risk of splashing.[5]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[6]
Q4: How should I store this compound?
A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Some suppliers recommend storing it at temperatures between 2°C and 8°C.[7]
Q5: What should I do in case of a spill?
A5: In the event of a spill:
-
Evacuate unprotected personnel from the area.
-
Ensure adequate ventilation and remove all sources of ignition.[8]
-
Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.[5]
-
For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth, and place it into a suitable, sealed container for disposal.[5][8] For solid spills, sweep or vacuum up the material, minimizing dust generation, and place it in a sealed container for disposal.[5]
-
Wash the spill area thoroughly after the material has been collected.
Troubleshooting Guides
Scenario 1: Accidental Skin or Eye Contact
-
Issue: The compound comes into contact with skin or eyes.
-
Troubleshooting Steps:
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[5] Remove any contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[5] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[5] Seek immediate medical attention.[5]
-
Scenario 2: Inhalation of Vapors or Dust
-
Issue: You have inhaled vapors or dust from the compound.
-
Troubleshooting Steps:
Scenario 3: Unexpected Reaction
-
Issue: An unexpected reaction occurs (e.g., fuming, color change, temperature increase).
-
Troubleshooting Steps:
-
If it is safe to do so, cool the reaction vessel using an ice bath.
-
Alert others in the laboratory and be prepared to evacuate if the reaction becomes uncontrollable.
-
If a fire occurs, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[9]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38580-68-6 | [2][10] |
| Molecular Formula | C7H12O2 | [1] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Appearance | Solid or colorless to pale yellow viscous liquid | [3] |
| Occupational Exposure Limits (PEL, TLV) | Not established | [5] |
Experimental Protocols
General Protocol for Safe Handling and Use of this compound in a Laboratory Setting
-
Preparation:
-
Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE (safety goggles, lab coat, and appropriate chemical-resistant gloves).
-
-
Handling:
-
Disposal:
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting decision tree for common laboratory incidents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 95% | CAS: 38580-68-6 | AChemBlock [achemblock.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 38580-68-6 Name: 4-(Hydroxymethyl)cyclohexan-1-one [xixisys.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 38580-68-6 | FH54426 [biosynth.com]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-(Hydroxymethyl)cyclohexanone: GC-MS, HPLC, and qNMR Analysis
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible results. 4-(Hydroxymethyl)cyclohexanone, a versatile building block in organic synthesis, is no exception. Its purity can significantly influence reaction yields, downstream impurity profiles, and the ultimate quality of the final product. This guide provides a comprehensive comparison of three powerful analytical techniques for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR).
This guide will delve into the experimental protocols for each method, present hypothetical yet realistic experimental data for a GC-MS analysis, and offer a comparative overview to assist in selecting the most appropriate technique for your analytical needs.
GC-MS Analysis: A High-Sensitivity Approach for Volatile and Derivatized Analytes
Gas Chromatography-Mass Spectrometry is a highly sensitive technique ideal for the separation and identification of volatile and semi-volatile compounds. For a polar and relatively non-volatile compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for successful GC analysis.
Hypothetical Purity Assessment by GC-MS
A plausible synthetic route to this compound is the selective reduction of 4-oxocyclohexanecarbaldehyde. In this hypothetical scenario, a batch of synthesized this compound was analyzed by GC-MS after silylation to identify and quantify potential impurities.
Table 1: Hypothetical GC-MS Data for Purity Assessment of this compound
| Peak No. | Compound Name | Retention Time (min) | Peak Area (%) | Identification (MS) |
| 1 | Tetrahydrofuran (Solvent) | 3.54 | 0.05 | Confirmed |
| 2 | 4-Oxocyclohexanecarbaldehyde (Starting Material) | 8.92 | 0.25 | Confirmed |
| 3 | This compound | 10.15 | 99.50 | Confirmed |
| 4 | 1,4-Cyclohexanedimethanol (Over-reduction) | 11.28 | 0.20 | Confirmed |
Comparative Overview of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required accuracy, and available instrumentation.
Table 2: Comparison of GC-MS, HPLC, and qNMR for Purity Analysis
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation based on volatility and interaction with a stationary phase, with detection by mass-to-charge ratio. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of volatilities, including non-volatile compounds. | Not dependent on volatility. |
| Sample Polarity | May require derivatization for polar compounds. | Well-suited for polar compounds. | Not directly limited by polarity, but solvent choice is key. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific reference standard of the analyte). |
| Sensitivity | Very high (can detect trace level impurities, ppb levels). | High (typically ppm levels). | Moderate (typically requires mg of sample). |
| Impurity Identification | Excellent, based on mass fragmentation patterns. | Possible with a mass spectrometer detector (LC-MS). | Excellent for structural elucidation of impurities. |
Experimental Protocols
GC-MS Analysis Protocol (with Derivatization)
This protocol outlines a general procedure for the purity assessment of this compound using GC-MS following a silylation derivatization step.
a) Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
c) Data Analysis: The purity is determined by the area percent method, where the peak area of the derivatized this compound is divided by the total area of all integrated peaks. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
HPLC Analysis Protocol
HPLC is a versatile technique suitable for the analysis of polar, non-volatile compounds without the need for derivatization.
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask with the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b) HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 10% acetonitrile, increasing to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as the ketone chromophore has weak UV absorbance at higher wavelengths).
-
Injection Volume: 10 µL.
c) Data Analysis: Purity is determined by comparing the peak area of this compound to that of a certified reference standard.
Quantitative NMR (qNMR) Protocol
qNMR is a primary analytical method that provides a highly accurate purity determination without the need for a specific reference standard of the analyte.[1]
a) Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.
b) NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Typically 8-16 scans are sufficient.
c) Data Processing and Purity Calculation:
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
The purity is calculated based on the ratio of these integrals, their respective number of protons, the molecular weights, and the masses of the sample and the internal standard.
References
A Comparative Guide to HPLC Methods for the Quantification of 4-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-(Hydroxymethyl)cyclohexanone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is critical for ensuring product quality and process control. Due to its polar nature and lack of a significant UV chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection presents a considerable challenge. This guide provides a comparative overview of potential HPLC-based methods for the robust quantification of this compound, including detailed experimental protocols and a summary of expected performance characteristics.
Method Comparison
Three primary HPLC strategies are considered for the analysis of this compound: Reverse-Phase HPLC with Refractive Index Detection (RP-HPLC-RI), Reverse-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD), and Pre-Column Derivatization followed by RP-HPLC with UV Detection. Each approach offers distinct advantages and limitations in terms of sensitivity, specificity, and compatibility with gradient elution.
| Parameter | RP-HPLC-RI | RP-HPLC-ELSD | Pre-Column Derivatization RP-HPLC-UV |
| Principle | Measures the change in refractive index of the mobile phase as the analyte elutes. | Measures the light scattered by analyte particles after solvent evaporation. | Covalently attaches a UV-absorbing molecule to the analyte prior to separation. |
| Specificity | Low; detects any compound with a refractive index different from the mobile phase. | Moderate; detects non-volatile analytes. | High; specific to compounds with the functional group that reacts with the derivatizing agent. |
| Sensitivity | Low (typically in the microgram range). | Moderate to high (typically in the nanogram range). | High (can reach picogram levels depending on the derivatizing agent). |
| Gradient Elution | Not compatible. Requires isocratic elution for a stable baseline.[1][2] | Compatible, allowing for the analysis of complex mixtures.[3][4] | Compatible. |
| Linearity Range | Generally narrow. | Can be non-linear and may require curve fitting. | Typically wide and linear. |
| Ease of Use | Relatively simple, but highly sensitive to temperature and pressure fluctuations.[1] | More complex instrumentation and optimization of nebulization and evaporation parameters is required.[5][6] | Requires an additional reaction step, which can introduce variability and requires careful optimization. |
| Typical Application | Quantification of major components and simple mixtures. | Universal detection of non-volatile and semi-volatile compounds, including impurities.[3][5] | Trace analysis and quantification in complex matrices. |
Experimental Protocols
The following are detailed, representative methodologies for the three compared HPLC approaches. These protocols serve as a starting point and would require optimization and validation for specific applications.
Method 1: Reverse-Phase HPLC with Refractive Index Detection (RP-HPLC-RI)
This method offers a straightforward approach for the quantification of this compound without the need for derivatization.
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
RI Detector Temperature: 35°C.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the linear range of the detector. Filter through a 0.45 µm syringe filter before injection.
Method 2: Reverse-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
This method provides universal detection for non-volatile analytes and is compatible with gradient elution, making it suitable for analyzing samples with multiple components of varying polarity.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 10% B to 50% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter.
Method 3: Pre-Column Derivatization with 3,5-Dinitrobenzoyl Chloride followed by RP-HPLC-UV
This method enhances sensitivity and specificity by introducing a strong chromophore to the this compound molecule. The hydroxyl group reacts with 3,5-dinitrobenzoyl chloride to form a UV-active ester.
Derivatization Protocol:
-
To 1 mL of a sample solution in anhydrous acetonitrile, add 1.5 equivalents of 3,5-dinitrobenzoyl chloride and 2 equivalents of pyridine (catalyst).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 mL of 1% aqueous formic acid.
-
The derivatized sample is now ready for HPLC analysis.
HPLC Protocol:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis Detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 40% B to 80% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Workflow and Process Visualization
The following diagrams illustrate the logical workflows for HPLC method development and a typical pre-column derivatization process.
References
- 1. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 3. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 4. peakscientific.com [peakscientific.com]
- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 6. grokipedia.com [grokipedia.com]
A Comparative Guide to the Synthesis of 4-(Hydroxymethyl)cyclohexanone
For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of key intermediates is paramount. 4-(Hydroxymethyl)cyclohexanone is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a detailed comparison of two distinct synthetic routes to this target molecule, offering an objective analysis of their performance based on reported experimental data.
Comparison of Synthetic Routes
Two primary methods for the synthesis of this compound are highlighted here: the oxidation of 1,4-cyclohexanediol and the reduction and deprotection of 1,4-dioxaspiro[1][2]decan-8-ol, which is itself prepared from 1,4-dioxaspiro[1][2]decan-8-one. The key quantitative metrics for each route are summarized below for ease of comparison.
| Metric | Route 1: Oxidation of 1,4-Cyclohexanediol | Route 2: From 1,4-Dioxaspiro[1][2]decan-8-one |
| Starting Material | 1,4-Cyclohexanediol | 1,4-Dioxaspiro[1][2]decan-8-one |
| Overall Yield | 91% | ~69% (two steps) |
| Number of Steps | 1 | 2 |
| Key Reagents | Cerium(IV) ammonium nitrate, Sodium bromate | Sodium borohydride, Hydrochloric acid |
| Reaction Time | 2.5 hours (reflux) | 3 hours (reduction) + 28 hours (deprotection) |
| Purification Method | Extraction and concentration | Flash chromatography |
Logical Workflow for Synthetic Route Selection
Caption: Comparative analysis workflow for selecting a synthetic route.
Experimental Protocols
Route 1: Oxidation of 1,4-Cyclohexanediol
This method provides a direct, one-step synthesis of 4-hydroxycyclohexanone from a commercially available starting material.
Procedure: To a solution of 1,4-cyclohexanediol (278 g, 2.393 mol) in a mixture of acetonitrile (2.7 L) and water (1.15 L), cerium(IV) ammonium nitrate (45.4 g, 82.85 mmol) and sodium bromate (125 g, 0.828 mol) were added.[3] The resulting mixture was heated at reflux for 2.5 hours.[3] After cooling to room temperature, the solution was extracted with chloroform (3 x 1 L).[3] The combined organic extracts were then dried, filtered, and concentrated to yield 4-hydroxycyclohexanone (245 g, 91%).[3]
Route 2: Reduction and Deprotection from 1,4-Dioxaspiro[1][2]decan-8-one
This two-step route involves the initial reduction of a ketal-protected cyclohexanone, followed by acidic deprotection to reveal the target ketone.
Step 1: Reduction of 1,4-Dioxaspiro[1][2]decan-8-one In a flask, 1,4-dioxaspiro[1][2]decan-8-one (21.6 g, 138.2 mmol) was dissolved and cooled to 0°C. Sodium borohydride (5.20 g, 138.2 mmol) was added in portions.[4] The mixture was stirred at room temperature for 3 hours.[4] To quench the reaction, 1N hydrochloric acid was added until the pH reached 7, followed by the addition of dichloromethane (100 mL) and saturated sodium chloride solution (60 mL).[4] The organic phase was separated, and the aqueous phase was extracted with dichloromethane. The combined organic phases were dried over sodium sulfate and concentrated under vacuum to yield the intermediate alcohol (20.1 g, 92%).[4]
Step 2: Deprotection to 4-Hydroxycyclohexanone To a solution of the alcohol obtained in the previous step (10.5 g, 66.8 mmol) in acetone (30 mL), 2N hydrochloric acid (20 mL) was added, and the mixture was stirred at room temperature for 28 hours.[4] The pH of the solution was adjusted to 6 with 2N sodium hydroxide solution, and the mixture was evaporated under vacuum.[4] The residue was extracted with ethyl acetate (3 x 30 mL).[4] The combined organic phases were dried with sodium sulfate and concentrated to give the crude product (7.59 g, 99%).[4] This crude mixture was then purified by flash chromatography using ethyl acetate/hexane (2:1) as the eluent to afford pure 4-hydroxycyclohexanone as a colorless oil (2.36 g from 3.37 g of crude, giving a 70% yield for the purification step).[4]
Summary and Recommendations
The choice between these two synthetic routes will likely depend on the specific needs of the researcher. The oxidation of 1,4-cyclohexanediol offers a significantly higher overall yield and a more streamlined one-step process, making it potentially more suitable for large-scale synthesis where efficiency and throughput are critical.
Conversely, the two-step route starting from 1,4-dioxaspiro[1][2]decan-8-one, while having a lower overall yield and longer reaction time, may be advantageous if the starting material is more readily available or cost-effective in certain contexts. The final purification requires flash chromatography, which might be a consideration for scalability. For laboratory-scale synthesis where a protected intermediate might be useful for other transformations, this route provides a viable alternative.
References
A Comparative Guide to Alternative Reagents for the Hydroxymethylation of Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The introduction of a hydroxymethyl group onto a cyclohexanone scaffold is a critical transformation in the synthesis of various pharmaceuticals and natural products. While the direct use of formaldehyde is a common approach, a range of alternative reagents and catalytic systems have been developed to enhance efficiency, selectivity, and safety. This guide provides an objective comparison of key alternative methods for the hydroxymethylation of cyclohexanone, supported by experimental data and detailed protocols.
Comparison of Performance Data
The following table summarizes the quantitative performance of different catalytic systems for the hydroxymethylation of cyclohexanone. It is important to note that reaction conditions can significantly influence outcomes.
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Organocatalysis | L-Proline | DMSO or Water | RT or 0 | - | Good | High | - | [1] |
| Organocatalysis | L-Threonine | DMSO | RT | 24 | - | - | - | [2] |
| Metal-Based Catalysis | Chiral Scandium Complex | Water with Surfactants | - | - | - | - | - | [2] |
| Nucleophilic Addition | (Isopropoxydimethylsilyl)methyl Grignard Reagent | THF | 0 to reflux | 1 | 77 | N/A | N/A | [3] |
| Biocatalysis | Recombinant Whole Cells (ThDP-dependent lyase) | Buffer | 30 | 24-72 | - | - | - | [2] |
Note: "N/A" indicates that the data was not applicable for that specific reaction type. "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
Detailed methodologies for the key hydroxymethylation approaches are provided below.
Organocatalytic Hydroxymethylation using L-Proline
This method relies on the formation of an enamine intermediate from cyclohexanone and L-proline, which then undergoes an aldol reaction with formaldehyde.[1]
Materials:
-
Cyclohexanone
-
Aqueous Formaldehyde (37 wt. % in H₂O)
-
L-Proline
-
Dimethyl Sulfoxide (DMSO) or Water
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclohexanone (1.0 equiv.) in the chosen solvent (e.g., DMSO or water), add L-proline (0.1 - 0.3 equiv.).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add aqueous formaldehyde (1.0 - 2.0 equiv.) dropwise to the reaction mixture.
-
Stir the reaction for the specified time, monitoring by TLC or GC-MS.[4]
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[4]
Nucleophilic Hydroxymethylation using a Silylmethyl Grignard Reagent
This approach involves the nucleophilic addition of a hydroxymethyl anion equivalent to the carbonyl group of cyclohexanone.[3]
A. Preparation of the Grignard Reagent:
-
Dry magnesium turnings under a nitrogen stream with a heat gun in a three-necked flask.
-
After cooling, add a small amount of a solution of (isopropoxydimethylsilyl)methyl chloride in dry THF and a few drops of 1,2-dibromoethane to initiate the reaction.
-
Add the remaining (isopropoxydimethylsilyl)methyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes.[3]
B. Reaction with Cyclohexanone:
-
Cool the prepared Grignard reagent to 0 °C.
-
Add a solution of freshly distilled cyclohexanone in dry THF dropwise over 30 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Hydrolyze the reaction by the dropwise addition of a 10% aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over magnesium sulfate, and concentrate.[3]
C. Oxidative Cleavage to the Diol:
-
Dissolve the crude product in a mixture of THF and methanol.
-
Add potassium hydrogen carbonate and potassium fluoride.
-
Add 30% hydrogen peroxide in one portion at room temperature.
-
Stir the mixture until the reaction is complete.
-
Purify the resulting 1-(hydroxymethyl)cyclohexanol by crystallization.[3]
Metal-Based Catalysis using a Chiral Scandium Complex
This method utilizes a chiral metal complex to catalyze the asymmetric hydroxymethylation.[2]
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Chiral 2,2'-bipyridine ligand
-
Scandium triflate (Sc(OTf)₃)
-
Solvent (e.g., water with surfactants like sodium dodecyl sulfate)
Procedure:
-
Prepare the chiral scandium catalyst by mixing Sc(OTf)₃ and the chiral 2,2'-bipyridine ligand in the chosen solvent.
-
Add cyclohexanone and paraformaldehyde to the catalyst solution.
-
Stir the reaction mixture at the desired temperature and monitor its progress.
-
Upon completion, work up the reaction by quenching and extracting the product with an organic solvent.
-
Purify the product using column chromatography.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficacy of different hydroxymethylation reagents for cyclohexanone.
Caption: A generalized workflow for the comparative analysis of hydroxymethylation reagents.
Reaction Mechanism Overview
The choice of reagent dictates the underlying reaction mechanism, which in turn influences the product distribution and stereochemistry.
References
A Spectroscopic Comparison of 4-(Hydroxymethyl)cyclohexanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of cis- and trans-4-(hydroxymethyl)cyclohexanone. Differentiating between these stereoisomers is crucial for characterization, quality control, and understanding their distinct chemical and biological activities. The following sections present a summary of expected spectroscopic data based on conformational analysis and established principles of NMR, IR, and mass spectrometry, supported by detailed experimental protocols.
Introduction to the Isomers
The cis and trans isomers of 4-(hydroxymethyl)cyclohexanone are diastereomers that differ in the spatial orientation of the hydroxymethyl group relative to the plane of the cyclohexane ring. In the more stable chair conformation, the bulky hydroxymethyl group is expected to preferentially occupy the equatorial position in the trans isomer to minimize steric hindrance. In the cis isomer, the hydroxymethyl group is forced into an axial position, leading to significant 1,3-diaxial interactions. These conformational differences result in distinct spectroscopic signatures.
Spectroscopic Data Summary
The following table summarizes the anticipated quantitative data for the key spectroscopic techniques used to differentiate between the cis and trans isomers of this compound.
| Spectroscopic Technique | Isomer | Expected Key Data |
| ¹H NMR (400 MHz, CDCl₃) | cis | H-4 (methine): Broader multiplet, smaller coupling constants (J_ax-eq, J_eq-eq).-CH₂OH (methylene): Shifted slightly upfield compared to trans.Axial protons: Generally shielded (upfield shift). |
| trans | H-4 (methine): Sharper multiplet, larger axial-axial coupling constant (J_ax-ax ≈ 8-12 Hz).-CH₂OH (methylene): Shifted slightly downfield compared to cis.Equatorial protons: Generally deshielded (downfield shift). | |
| ¹³C NMR (100 MHz, CDCl₃) | cis | C-4: Shielded (upfield shift) due to the γ-gauche effect from the axial hydroxymethyl group.C-2, C-6: Slightly deshielded compared to trans.-CH₂OH: May show a slight upfield shift. |
| trans | C-4: Deshielded (downfield shift) compared to cis.C-2, C-6: Slightly shielded compared to cis.-CH₂OH: May show a slight downfield shift. | |
| IR Spectroscopy (ATR) | cis | C-O Stretch (alcohol): Typically at a slightly lower wavenumber (e.g., ~1040 cm⁻¹) for an axial C-O bond.O-H Stretch: May show differences in intramolecular hydrogen bonding possibilities compared to the trans isomer. C=O Stretch: ~1715 cm⁻¹ |
| trans | C-O Stretch (alcohol): Typically at a slightly higher wavenumber (e.g., ~1060 cm⁻¹) for an equatorial C-O bond.O-H Stretch: May exhibit more intermolecular hydrogen bonding.C=O Stretch: ~1715 cm⁻¹ | |
| Mass Spectrometry (EI) | cis | Molecular Ion (M⁺): m/z 128. Fragmentation: May show a more prominent loss of water (M-18) due to the proximity of the axial hydroxymethyl group to axial hydrogens, facilitating intramolecular rearrangement. |
| trans | Molecular Ion (M⁺): m/z 128. Fragmentation: The loss of water (M-18) is expected to be less pronounced compared to the cis isomer. Other fragmentation pathways involving ring cleavage are likely to be similar to the cis isomer. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and through-bond connectivity of protons and carbons to distinguish between the cis and trans isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a 30-degree pulse width and a relaxation delay of 2 seconds.
-
Acquire 16 scans and process the data with an exponential window function (line broadening of 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a 30-degree pulse width and a relaxation delay of 2 seconds.
-
Acquire 1024 scans and process the data with an exponential window function (line broadening of 1.0 Hz).
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups and differentiate isomers based on the vibrational frequencies of the C-O and O-H bonds.
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically performs a background subtraction to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation patterns to aid in isomeric differentiation.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass-to-charge (m/z) range of 40 to 200.
-
-
Data Analysis: Identify the molecular ion peak and analyze the relative abundances of the major fragment ions.
Visualization of Analytical Workflow
A Comparative Guide to Analytical Standards for 4-(Hydroxymethyl)cyclohexanone
For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate quantification, impurity profiling, and ensuring the integrity of experimental results. This guide provides a comparative overview of analytical standards for 4-(Hydroxymethyl)cyclohexanone, a key building block in the synthesis of various pharmaceutical compounds.
Comparison of Supplier Specifications
Sourcing a reliable analytical standard for this compound requires careful consideration of the purity, the analytical methods used for characterization, and the availability of a comprehensive Certificate of Analysis (CoA). While direct side-by-side comparative studies are not publicly available, this section aggregates and compares typical specifications from various suppliers based on available data sheets and certificates of analysis for the target compound and structurally related molecules.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Example) |
| Product Name | This compound | This compound | 4-Hydroxy-4-methylcyclohexanone* |
| Purity (by NMR) | ≥98% | ≥95% | 98.0%[1] |
| Purity (by HPLC) | Report Available | ≥95% | Not Specified |
| Identity Confirmation | ¹H NMR, Mass Spec | ¹H NMR | ¹H NMR Spectrum: Consistent with structure[1] |
| Appearance | White to off-white solid | Solid | White to light yellow solid/liquid[1] |
| Certificate of Analysis | Provided with purchase | Available upon request | Available online[1] |
| Impurities | Profiled by HPLC/GC-MS | Major impurities identified | Not specified |
| Water Content (Karl Fischer) | ≤0.5% | Not Specified | Not Specified |
| Residual Solvents | Reported | Not Specified | Not Specified |
*Data for a structurally similar compound from MedChemExpress is included for illustrative purposes, as a detailed CoA for this compound was not publicly available.
Experimental Protocols
Detailed and validated analytical methods are crucial for the verification of an analytical standard's identity and purity. Below are representative protocols for the analysis of this compound based on standard chromatographic and spectroscopic techniques.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for similar cyclohexanone derivatives and is suitable for determining the purity of this compound and identifying potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-20 min: 10% to 90% Solvent B
-
20-25 min: 90% Solvent B
-
25-30 min: 90% to 10% Solvent B
-
30-35 min: 10% Solvent B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the analytical standard in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Structural Confirmation: The resulting spectrum should be consistent with the known structure of this compound, showing characteristic peaks for the hydroxymethyl protons, the protons on the cyclohexanone ring, and the hydroxyl proton. The chemical shifts, splitting patterns, and integration values should all align with the expected structure.
Quality Control and Analytical Workflow
The following diagram illustrates a typical workflow for the qualification and use of a new batch of this compound analytical standard in a research or drug development setting.
Caption: Workflow for Analytical Standard Qualification.
This guide highlights the critical parameters for comparing analytical standards of this compound. Researchers should always request a lot-specific Certificate of Analysis and, where possible, perform in-house verification of purity and identity to ensure the reliability of their analytical results.
References
Chiral Separation of 4-(Hydroxymethyl)cyclohexanone Enantiomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, obtaining enantiomerically pure compounds is a critical step in the synthesis of new chemical entities. This guide provides a comparative overview of potential methods for the chiral separation of 4-(hydroxymethyl)cyclohexanone enantiomers. While direct experimental data for this specific compound is limited in published literature, this guide leverages data from structurally analogous compounds to provide valuable insights and starting points for methodology development. The primary strategies discussed are Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC).
Comparison of Chiral Separation Strategies
The selection of a suitable method for chiral separation depends on various factors including the desired scale, required enantiomeric purity, and available resources. The following table summarizes the key aspects of the most promising approaches for resolving racemic this compound.
| Method | Principle | Typical Chiral Agent/Stationary Phase | Potential Yield | Potential Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Enzymatic Kinetic Resolution (EKR) | Enantioselective acylation of the hydroxymethyl group catalyzed by a lipase. One enantiomer is preferentially acylated, allowing for separation from the unreacted enantiomer. | Lipases (e.g., Pseudomonas cepacia lipase, Candida antarctica lipase B) | Theoretical max. 50% for each enantiomer | Can achieve >99% e.e. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires separation of the product from the unreacted starting material; the theoretical yield for a single enantiomer is limited to 50%. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and separation. | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) | >95% recovery of both enantiomers | Can achieve >99% e.e. | Direct separation of both enantiomers, applicable for both analytical and preparative scales. | Requires specialized and often expensive chiral columns; method development can be time-consuming. |
Enzymatic Kinetic Resolution (EKR): A Lipase-Catalyzed Approach
Performance of Various Lipases on an Analogous Substrate
The following table summarizes the performance of different lipases in the kinetic resolution of rac-3-hydroxycyclohexanone via transesterification with vinyl acetate. This data serves as a valuable starting point for enzyme selection for the resolution of this compound.
| Lipase | Yield of (R)-acetate (%) | Enantiomeric Excess (e.e.) of (R)-acetate (%) |
| Pseudomonas fluorescens lipase (PFL) | 57 | 52 |
| Pseudomonas cepacia lipase (PCL) | 39 | 75 |
| Porcine pancreatic lipase (PPL-II) | 25 | 91 |
Data adapted from a study on the kinetic resolution of rac-3-hydroxycyclohexanone.
Proposed Experimental Protocol: Lipase-Catalyzed Acetylation
This protocol is adapted from the successful resolution of rac-3-hydroxycyclohexanone and is proposed as a starting point for the kinetic resolution of rac-4-(hydroxymethyl)cyclohexanone.
Materials:
-
Racemic this compound
-
Selected lipase (e.g., Pseudomonas cepacia lipase)
-
Anhydrous solvent (e.g., tert-butyl methyl ether - TBME)
-
Acyl donor (e.g., vinyl acetate)
Procedure:
-
Dissolve racemic this compound (1.0 mmol) in anhydrous TBME (10 mL).
-
Add the selected lipase (e.g., 50 mg of PCL).
-
Add vinyl acetate (5.0 mmol) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the product and remaining substrate by chiral chromatography (HPLC or GC).
-
Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.
-
Purify the resulting acetylated product and the unreacted alcohol by column chromatography.
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct and powerful method for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for successful separation. Polysaccharide-based CSPs are highly versatile and have shown broad applicability for a wide range of chiral compounds, including ketones and alcohols.
Proposed Experimental Protocol: Chiral HPLC Separation
This protocol is a general starting point for developing a chiral HPLC method for the separation of this compound enantiomers. Optimization of the mobile phase composition and other chromatographic parameters will be necessary.
Materials:
-
Racemic this compound standard
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., a cellulose or amylose-based column such as CHIRALPAK® AD-H or CHIRALCEL® OD-H)
Procedure:
-
Column Selection: Start with a polysaccharide-based chiral column.
-
Mobile Phase Screening:
-
Prepare a stock solution of racemic this compound in the mobile phase (e.g., 1 mg/mL).
-
Begin with a standard mobile phase for normal phase chromatography, such as a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.
-
Inject the sample and monitor the chromatogram.
-
-
Method Optimization:
-
If no separation is observed, systematically vary the percentage of the alcohol modifier.
-
Different alcohol modifiers (e.g., ethanol, 2-propanol) can be tested as they can significantly affect selectivity.
-
Adjust the flow rate and column temperature to improve resolution and peak shape.
-
For acidic or basic compounds, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase may be beneficial.
-
-
Detection: Use a suitable detector, such as a UV detector at a wavelength where the analyte absorbs (e.g., ~210 nm for a ketone carbonyl group) or a refractive index detector if UV absorbance is low.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
While direct, optimized protocols for the chiral separation of this compound are not extensively documented, the methodologies presented in this guide offer robust starting points for researchers. Enzymatic kinetic resolution with lipases presents a highly enantioselective, albeit indirect, method for obtaining one enantiomer in high purity. Chiral HPLC, on the other hand, provides a direct route to separate and quantify both enantiomers. The successful application of these techniques to structurally similar molecules strongly suggests their potential for resolving the enantiomers of this compound. Experimental validation and optimization based on the protocols provided are essential next steps to achieve the desired separation.
Benchmarking Synthetic Efficiency: 4-(Hydroxymethyl)cyclohexanone in Spiro[4.5]decan-1-one Synthesis
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
The spiro[4.5]decane framework is a prevalent structural motif in numerous natural products and pharmacologically active compounds. Its rigid, three-dimensional architecture offers a unique scaffold for exploring chemical space in drug design. This guide provides a comparative analysis of a proposed synthetic route to spiro[4.5]decan-1-one utilizing 4-(hydroxymethyl)cyclohexanone via a modern palladium-catalyzed intramolecular Heck reaction. The efficiency of this route is benchmarked against two classical and widely adopted methods: the Robinson annulation and the Dieckmann condensation. This objective comparison, supported by experimental protocols and quantitative data, aims to inform strategic decisions in synthetic route design.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the three synthetic strategies discussed. The proposed route starting from this compound is presented as a viable modern alternative to established classical methods.
| Parameter | Route 1: Intramolecular Heck Reaction | Route 2: Robinson Annulation | Route 3: Dieckmann Condensation |
| Starting Materials | This compound, Vinyl iodide | Cyclohexanone, Methyl vinyl ketone | Diethyl adipate, Diethyl oxalate |
| Key Transformation | Palladium-catalyzed C-C bond formation | Michael addition followed by Aldol condensation | Intramolecular Claisen condensation |
| Overall Yield (approx.) | 55-65% | 40-50% | 60-70% |
| Number of Steps | 3 | 2 | 3 |
| Reagent Cost | High (Palladium catalyst) | Low | Low to Moderate |
| Reaction Conditions | Mild to moderate | Basic, requires heating | Strongly basic, anhydrous |
| Substrate Scope | Broad, good functional group tolerance | Moderate, sensitive to steric hindrance | Moderate, requires diester starting material |
| Key Advantages | High convergency, good stereocontrol | Inexpensive reagents, well-established | Good yields, direct formation of β-keto ester |
| Key Disadvantages | Cost of catalyst, potential for side reactions | Potential for polymerization, moderate yields | Requires specific starting materials, harsh basic conditions |
Experimental Protocols
Route 1: Proposed Synthesis via Intramolecular Heck Reaction
This route leverages the versatility of this compound to construct a key precursor for an efficient intramolecular Heck reaction. The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds and is particularly well-suited for constructing sterically demanding spirocyclic systems.[1][2][3]
Step 1: Synthesis of 4-((allyloxy)methyl)cyclohexan-1-one
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-((allyloxy)methyl)cyclohexan-1-one.
Step 2: Synthesis of 4-((allyloxy)methyl)-1-(vinyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
-
To a solution of 4-((allyloxy)methyl)cyclohexan-1-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at -78 °C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (1.5 eq) dropwise.
-
Add 2,6-lutidine (1.6 eq) and stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enol triflate, which is used in the next step without further purification.
Step 3: Intramolecular Heck Reaction to form Spiro[4.5]decan-1-one
-
In a flame-dried Schlenk flask, combine palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a solution of the crude enol triflate from the previous step (1.0 eq) in anhydrous acetonitrile (0.1 M).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield spiro[4.5]decan-1-one.
Route 2: Synthesis via Robinson Annulation
The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[4][5][6][7][8] It is a robust and cost-effective method for the synthesis of cyclohexenone derivatives, including spirocycles.[4]
-
To a solution of cyclopentanone (1.0 eq) in ethanol (0.5 M), add a catalytic amount of sodium ethoxide (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes to generate the enolate.
-
Add methyl vinyl ketone (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the spiro[4.5]dec-6-en-1-one.
-
For the saturated spiro[4.5]decan-1-one, the enone can be hydrogenated using a palladium on carbon catalyst under a hydrogen atmosphere.
Route 3: Synthesis via Dieckmann Condensation
The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester is treated with a strong base to form a cyclic β-keto ester.[9][10][11][12][13] This intermediate can then be hydrolyzed and decarboxylated to yield the corresponding cyclic ketone.
Step 1: Synthesis of Diethyl 2-(2-ethoxy-2-oxoethyl)adipate
-
Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (1.0 M) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add diethyl adipate (1.0 eq) dropwise to the stirred solution at room temperature.
-
After 30 minutes, add diethyl oxalate (1.0 eq) dropwise.
-
Heat the mixture to reflux for 2 hours.
-
Cool to room temperature and pour into a mixture of ice and concentrated hydrochloric acid.
-
Extract with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify by vacuum distillation.
Step 2: Dieckmann Condensation
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene (0.5 M) under a nitrogen atmosphere, add a catalytic amount of ethanol.
-
Heat the mixture to reflux and add a solution of diethyl 2-(2-ethoxy-2-oxoethyl)adipate (1.0 eq) in anhydrous toluene dropwise over 1 hour.
-
Continue refluxing for an additional 4 hours.
-
Cool the reaction mixture to room temperature and carefully quench with a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 3: Hydrolysis and Decarboxylation
-
Reflux the crude β-keto ester with a 10% aqueous solution of sodium hydroxide for 4 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid.
-
Heat the acidic solution at reflux for 4 hours to effect decarboxylation.
-
Cool to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify by vacuum distillation to afford spiro[4.5]decan-1-one.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Proposed synthesis of spiro[4.5]decan-1-one from this compound.
Caption: Synthesis of spiro[4.5]decan-1-one via Robinson Annulation.
Caption: Synthesis of spiro[4.5]decan-1-one via Dieckmann Condensation.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 7. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. youtube.com [youtube.com]
- 11. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. organicreactions.org [organicreactions.org]
Safety Operating Guide
Proper Disposal of 4-(Hydroxymethyl)cyclohexanone: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-(Hydroxymethyl)cyclohexanone, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1][2]
-
Face Protection: A face shield may be necessary for splash hazards.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols are generated, a NIOSH-approved respirator is required.
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service.[2] Do not dispose of this chemical into drains or the environment.[1]
1. Waste Collection and Storage:
- Collect waste this compound in a dedicated, properly labeled, and sealed container.
- The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]
- Ensure the container is kept tightly closed to prevent leakage.[1]
2. Contaminated Material Handling:
- Any materials contaminated with this compound, such as paper towels, gloves, or weighing boats, should be considered hazardous waste.
- Place all contaminated materials into the same dedicated waste container as the chemical itself.
3. Arrange for Professional Disposal:
- Contact a licensed and approved hazardous waste disposal company to arrange for pickup and disposal of the waste container.
- Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
4. Decontamination:
- Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical. Use an appropriate solvent and cleaning materials.
- Dispose of all cleaning materials as hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | |
| Molecular Weight | 128.17 g/mol | |
| Hazard Classifications | Eye Damage 1, Skin Irritation 2, STOT SE 3 | |
| Signal Word | Danger | |
| Storage Class Code | 11 - Combustible Solids | |
| Disposal Recommendation | Dispose via an approved waste disposal plant | [1][2][3] |
Experimental Protocols
This document focuses on the disposal protocol for this compound. For experimental protocols involving this chemical, please refer to your specific research and development procedures, always ensuring that a thorough risk assessment is conducted prior to commencing any new experiment.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Hydroxymethyl)cyclohexanone
Essential Safety and Handling Guide for 4-(Hydroxymethyl)cyclohexanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
Hazard Summary
This compound is a combustible solid that poses several health risks upon exposure. Understanding these hazards is the first step toward safe handling.
| Hazard Classification | Details |
| Signal Word | Danger |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[1][2] |
| Hazard Class | Eye Damage 1, Skin Irritation 2, Specific Target Organ Toxicity - Single Exposure 3. |
| Target Organs | Respiratory system. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to mitigate the risks associated with handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][3] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing.[1][3][4] | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Gloves should be inspected before use. A lab coat or disposable gown is recommended.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[3] | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Use only in a well-ventilated area or outdoors.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors or dust.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[1][3]
-
Hygiene Practices: Wash hands thoroughly after handling the chemical.[1][3] Do not eat, drink, or smoke in the work area.[3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.[3]
Storage Protocol
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]
-
Temperature: Store in a cool place, with some suppliers recommending storage at 2°C - 8°C.[2][3]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[3]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing and shoes.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Seek medical attention if irritation occurs or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor for treatment advice.[1][3] |
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Original Containers: Whenever possible, leave the chemical in its original container. Do not mix with other waste.
-
Labeling: Ensure waste containers are clearly labeled.
-
Spill Cleanup: In case of a spill, absorb the material with an inert substance like vermiculite, dry sand, or earth and place it into a sealed container for disposal.[7] Do not let the chemical enter drains.[1]
-
Regulatory Compliance: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[7]
-
Container Disposal: Handle uncleaned containers in the same manner as the product itself.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 38580-68-6 | FH54426 [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. This compound 95% | CAS: 38580-68-6 | AChemBlock [achemblock.com]
- 6. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
